Filorexant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
antagonist of orexin receptors 1 and 2; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDWHQSDBWQLH-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148764 | |
| Record name | Filorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088991-73-4 | |
| Record name | MK 6096 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filorexant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FILOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Filorexant (MK-6096): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filorexant (MK-6096) is a potent, selective, and reversible dual orexin receptor antagonist (DORA) that was under development by Merck for the treatment of insomnia.[1][2] Orexin-A and orexin-B are neuropeptides that play a crucial role in the promotion and maintenance of wakefulness by activating the orexin 1 (OX1R) and orexin 2 (OX2R) G-protein coupled receptors.[3][4] By competitively blocking the binding of orexin-A and orexin-B to both OX1R and OX2R, this compound attenuates the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the preclinical evidence supporting its sleep-promoting effects.
Core Mechanism: Dual Orexin Receptor Antagonism
This compound exercises its pharmacological effects by acting as a competitive antagonist at both the OX1 and OX2 receptors. This dual antagonism is a key feature of its mechanism, as both receptors are implicated in the regulation of arousal and sleep states.
Quantitative Analysis of Receptor Binding and Functional Activity
The affinity and functional potency of this compound at the human, rat, and dog orexin receptors have been characterized through in vitro assays. The data presented below summarizes the key quantitative parameters of this compound's interaction with OX1R and OX2R.
| Parameter | Receptor | Species | Value | Assay Type |
| Binding Affinity (Ki) | OX1R | Human | < 3 nM | Radioligand Binding Assay |
| OX2R | Human | < 3 nM | Radioligand Binding Assay | |
| Functional Antagonism (IC50) | OX1R & OX2R | Human | 11 nM | FLIPR Assay (Calcium Mobilization) |
| Receptor Occupancy | OX2R | Rat (transgenic) | 90% at 142 nM plasma concentration | In Vivo Study |
Data sourced from radioligand binding and functional cell-based assays.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Radioligand: A specific radioligand, such as [3H]-suvorexant or a similar high-affinity orexin receptor antagonist radioligand, was used.
-
Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Cell-Based Assays (FLIPR)
-
Objective: To measure the functional antagonist activity of this compound by assessing its ability to block orexin-A-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Line: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein that couples to a calcium-sensitive dye.
-
Calcium Indicator Dye: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells were pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of orexin-A, an agonist for both OX1 and OX2 receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 value was determined as the concentration of this compound that produced a 50% inhibition of the orexin-A-induced calcium response.
-
Signaling Pathways
The binding of orexin-A or orexin-B to OX1R and OX2R initiates a cascade of intracellular signaling events. These receptors are coupled to Gq/11, Gi/o, and Gs proteins. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.
Orexin Receptor Signaling Cascade (Inhibited by this compound)
Caption: Orexin receptor signaling pathways inhibited by this compound.
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the sleep-promoting effects of this compound.
Effects on Locomotor Activity and Sleep in Rats and Dogs
| Species | Dose | Effect |
| Rat | 3-30 mg/kg | Dose-dependent reduction in locomotor activity and a significant increase in sleep. |
| Dog | 0.25 and 0.5 mg/kg | Dose-dependent reduction in locomotor activity and a significant increase in sleep. |
Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical in vivo studies of this compound.
Selectivity Profile
An important aspect of this compound's pharmacological profile is its high selectivity for the orexin receptors. In extensive screening panels, this compound showed no significant off-target activities against a wide range of other receptors and enzymes, indicating a low potential for off-target side effects.
Conclusion
This compound (MK-6096) is a dual orexin receptor antagonist with high affinity and potent functional antagonism at both OX1 and OX2 receptors. Its mechanism of action is centered on the competitive inhibition of the wake-promoting orexin signaling pathways. Preclinical in vivo studies in rats and dogs have confirmed its ability to reduce locomotor activity and promote sleep. The high selectivity of this compound for the orexin receptors suggests a targeted therapeutic approach for the treatment of insomnia. Although the clinical development of this compound was discontinued, its pharmacological profile provides a valuable reference for the continued exploration of orexin receptor antagonism as a therapeutic strategy for sleep disorders.
References
Filorexant: A Technical Overview of a Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filorexant (MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that was under clinical development for the treatment of insomnia. It acts by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its receptor binding affinity, functional antagonism, and the experimental methodologies used for their determination.
Core Pharmacological Properties
This compound exhibits high affinity for both orexin 1 (OX₁) and orexin 2 (OX₂) receptors. Its antagonistic properties have been characterized through in vitro binding and functional assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with orexin receptors and its pharmacokinetic profile.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity | OX₁R & OX₂R | < 3 nM | [1] |
| Functional Antagonism (IC₅₀) | OX₁R & OX₂R | 11 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 3 - 6 hours | [2][3] |
Experimental Protocols
The quantitative data presented above were determined using specialized in vitro assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assays
To determine the binding affinity of this compound for OX₁ and OX₂ receptors, competitive radioligand binding assays are performed.
Objective: To measure the affinity (Kᵢ) of this compound for OX₁R and OX₂R by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human OX₁R or OX₂R.
-
Assay Components:
-
Radioligand: A specific orexin receptor radioligand (e.g., [³H]-suvorexant or a similar high-affinity antagonist) is used at a fixed concentration, typically near its Kd value.
-
Test Compound: this compound is prepared in a range of concentrations.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled orexin receptor antagonist to saturate all specific binding sites.
-
-
-
Incubation: The membrane preparation, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Cell-Based Assays (Calcium Flux Assay)
The functional antagonism of this compound is assessed by its ability to inhibit the intracellular calcium mobilization induced by orexin agonists in cells expressing orexin receptors. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for this assay.
Objective: To determine the potency (IC₅₀) of this compound in blocking orexin-A- or orexin-B-induced activation of OX₁R and OX₂R.
Methodology:
-
Cell Culture: Cells expressing either human OX₁R or OX₂R are seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Addition:
-
Varying concentrations of this compound are added to the cells and pre-incubated for a specific period.
-
An orexin agonist (e.g., orexin-A) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate the receptors.
-
-
Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity in real-time, both before and after the addition of the agonist.
-
Data Analysis: The inhibitory effect of this compound is measured as a reduction in the agonist-induced calcium signal. The concentration of this compound that produces 50% inhibition of the agonist response (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Orexin Signaling Pathway and Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by orexin binding to its receptors and the mechanism of action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Experimental Workflow for Calcium Flux Assay
The following diagram illustrates the process of a FLIPR-based calcium flux assay to measure the functional antagonism of this compound.
Conclusion
This compound is a potent dual orexin receptor antagonist with high affinity for both OX₁ and OX₂ receptors. Its mechanism of action, centered on the competitive inhibition of orexin signaling, has been well-characterized through established in vitro pharmacological assays. The data and methodologies presented in this guide provide a foundational understanding of the core properties of this compound for researchers and professionals in the field of drug development.
References
- 1. Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Filorexant: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filorexant, also known as MK-6096, is a potent and selective dual orexin receptor antagonist that has been investigated for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It details the key chemical properties, stereochemistry, and the intricate synthetic pathways developed for its production, including a convergent kilogram-scale synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name [(2R,5R)-5-[[(5-fluoro-2-pyridinyl)oxy]methyl]-2-methyl-1-piperidinyl][5-methyl-2-(2-pyrimidinyl)phenyl]-methanone[1][2]. Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 1088991-73-4 | [1][3] |
| Molecular Formula | C₂₄H₂₅FN₄O₂ | [1] |
| Molecular Weight | 420.5 g/mol | |
| SMILES | C[C@@H]1CC--INVALID-LINK--COC4=NC=C(C=C4)F | |
| InChI Key | NPFDWHQSDBWQLH-QZTJIDSGSA-N |
This compound's structure features a central piperidine ring with two stereocenters at the C2 and C5 positions, both having an R configuration. This specific stereochemistry is crucial for its potent antagonistic activity at the orexin 1 (OX1) and orexin 2 (OX2) receptors.
Mechanism of Action: Orexin Receptor Antagonism
This compound functions as a dual antagonist of both OX1 and OX2 receptors, which are key regulators of wakefulness in the brain. The orexin neuropeptides, Orexin-A and Orexin-B, bind to these G-protein coupled receptors to promote arousal. By competitively inhibiting the binding of these endogenous ligands, this compound suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the convergent coupling of two key fragments: a chiral trans-2,5-disubstituted piperidinyl ether and a 5-methyl-2-(pyrimidin-2-yl)benzoic acid moiety. Several synthetic routes have been reported, including a notable kilogram-scale synthesis suitable for manufacturing.
Synthetic Strategy Overview
A convergent synthesis approach is employed, which involves the separate synthesis of two advanced intermediates that are then combined in a final coupling step. This strategy allows for efficient production and purification of the intermediates.
Key Synthetic Steps and Experimental Protocols
The synthesis is characterized by several key transformations that are crucial for establishing the desired stereochemistry and assembling the final molecule.
Step 1: Biocatalytic Transamination
The chirality of the piperidine core is introduced via a highly enantioselective biocatalytic transamination of a prochiral ketone substrate. This enzymatic reaction sets the (R)-configuration at the C2 position with excellent enantiomeric excess (>99% ee).
-
Protocol: The ketone substrate is treated with a combination of three enzymes: a transaminase, D-alanine as the amine donor, and pyridoxal-5'-phosphate as a cofactor. The reaction is driven to completion by the spontaneous cyclization of the intermediate aminodiester to the desired piperidone. A lactate dehydrogenase and a glucose dehydrogenase are also employed to recycle the cofactor and remove the pyruvate byproduct.
Step 2: Diastereoselective Mukaiyama Aldol Reaction
Following the establishment of the first stereocenter, a highly diastereoselective Mukaiyama aldol reaction is used to install the second stereocenter at the C5 position, yielding the trans-isomer with high selectivity (dr > 99:1).
Step 3: Regioselective Pyridyl SNAr Reaction
The hydroxymethyl group on the piperidine ring is then coupled with 5-fluoro-2-hydroxypyridine via a regioselective aromatic nucleophilic substitution (SNAr) reaction to form the ether linkage.
Step 4: Amide Bond Formation
The final step involves the coupling of the chiral piperidine intermediate with the 5-methyl-2-(pyrimidin-2-yl)benzoic acid. This amidation is efficiently achieved using 1-propylphosphonic anhydride (T3P) as a coupling agent.
-
Protocol: The pyrimidyl benzoic acid (1.25 equiv) and the piperidine intermediate are dissolved in a suitable solvent like dichloromethane (DCM). Diisopropylethylamine (DIPEA) and T3P (3.4 equiv) are added, and the reaction mixture is heated to approximately 44 °C for 48 hours to afford this compound.
Quantitative Data Summary
The following table summarizes the reported yields and selectivity for the key synthetic steps.
| Step | Transformation | Yield | Selectivity | Reference |
| 1 | Biocatalytic Transamination | 76% (assay) | >99% ee | |
| 2 | Mukaiyama Aldol Reaction | 90% (assay) | dr > 99:1 (trans:cis) | |
| 4 | T3P-mediated Amidation | 88% (assay) | - | |
| Overall | 9-step Kilogram-scale Synthesis | 13% | - |
Conclusion
The chemical structure of this compound is characterized by a specific stereochemistry that is essential for its biological activity as a dual orexin receptor antagonist. The synthesis of this complex molecule has been accomplished through a sophisticated and efficient convergent route. Key features of the synthesis include a highly selective biocatalytic transamination to introduce chirality and a robust amidation for the final coupling. The detailed understanding of its structure and synthesis provides a solid foundation for the development of other novel orexin receptor modulators and for the optimization of large-scale manufacturing processes.
References
Preclinical Pharmacology of MK-6096: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-6096, also known as filorexant, is a potent and selective dual orexin receptor antagonist (DORA) that was under development for the treatment of insomnia. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness. By antagonizing both orexin receptors, MK-6096 effectively suppresses the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the preclinical pharmacology of MK-6096, summarizing key in vitro and in vivo studies. It includes detailed experimental methodologies where available, quantitative data presented in structured tables, and visualizations of signaling pathways and experimental workflows to offer a thorough understanding of its preclinical profile.
Mechanism of Action: Dual Orexin Receptor Antagonism
MK-6096 functions as a reversible antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and project to various brain regions to promote wakefulness and arousal. Orexin-A binds with high affinity to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. By blocking the binding of these endogenous ligands, MK-6096 attenuates the excitatory signaling of the orexin system, leading to a decrease in wakefulness and a promotion of sleep.
In Vitro Pharmacology
The in vitro pharmacological profile of MK-6096 was characterized through radioligand binding assays and functional cell-based assays to determine its affinity and potency at the human orexin receptors.
Quantitative Data
| Assay Type | Receptor | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human OX1R | Ki | < 3 | |
| Radioligand Binding | Human OX2R | Ki | < 3 | |
| Functional (FLIPR) | Human OX1R & OX2R | IC50 | 11 |
Experimental Protocols
2.2.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of MK-6096 for human OX1 and OX2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Assay Conditions: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of a radiolabeled orexin peptide (e.g., [125I]-orexin-A) and increasing concentrations of unlabeled MK-6096.
-
Incubation and Filtration: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters was quantified, and the concentration of MK-6096 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation. While the specific concentrations of radioligand and membrane protein used in the studies for MK-6096 are not publicly available, standard protocols for such assays provide a general framework.
-
2.2.2. Functional Cell-Based Assays (FLIPR)
-
Objective: To measure the functional antagonist potency (IC50) of MK-6096 at human OX1 and OX2 receptors.
-
Methodology:
-
Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein alpha subunit (e.g., Gα16) were used.
-
Calcium Indicator Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells were pre-incubated with varying concentrations of MK-6096.
-
Agonist Stimulation and Signal Detection: An orexin agonist (e.g., orexin-A) was added to the cells to stimulate the receptors, leading to an increase in intracellular calcium. The change in fluorescence intensity was measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration of MK-6096 that inhibited 50% of the agonist-induced calcium response (IC50) was determined.
-
In Vivo Pharmacology
The in vivo effects of MK-6096 were evaluated in preclinical animal models to assess its receptor occupancy, and its impact on locomotor activity and sleep parameters.
Receptor Occupancy
In transgenic rats expressing human OX2 receptors, a plasma concentration of 142 nM of MK-6096 resulted in 90% occupancy of the human OX2R. This demonstrates that MK-6096 effectively reaches its target in the central nervous system at pharmacologically relevant concentrations.
Efficacy in Animal Models
MK-6096 demonstrated dose-dependent effects on reducing locomotor activity and promoting sleep in both rats and dogs.
| Species | Dose Range | Effect | Reference |
| Rat | 3-30 mg/kg (oral) | Dose-dependent reduction in locomotor activity and significant increase in sleep. | |
| Dog | 0.25 and 0.5 mg/kg (oral) | Significant increase in sleep. |
3.2.2.1. Rodent Sleep and Locomotor Activity Studies
-
Objective: To evaluate the effect of MK-6096 on sleep-wake architecture and locomotor activity in rats.
-
Methodology:
-
Animal Model: While the specific strain was not always detailed, studies of this nature typically use male Sprague-Dawley or Wistar rats.
-
Surgical Implantation: Animals were surgically implanted with telemetry devices for the continuous recording of electroencephalogram (EEG) and electromyogram (EMG) signals, as well as locomotor activity.
-
Housing and Acclimation: Rats were individually housed in a controlled environment with a standard light-dark cycle (e.g., 12 hours light, 12 hours dark) and allowed to recover from surgery and acclimate to the recording conditions.
-
Dosing and Recording: MK-6096 or vehicle was administered orally at the beginning of the dark (active) phase. EEG, EMG, and locomotor activity were then recorded for a defined period (e.g., 24 hours).
-
Sleep Scoring: The recorded EEG and EMG data were scored in epochs (e.g., 10-30 seconds) to classify vigilance states into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria (e.g., high EMG and low-amplitude, high-frequency EEG for wake; low EMG and high-amplitude, low-frequency EEG for NREM; and EMG atonia with theta-dominant EEG for REM).
-
Data Analysis: Parameters such as latency to sleep onset, total time spent in each vigilance state, and locomotor activity counts were quantified and compared between treatment groups.
-
3.2.2.2. Canine Sleep Studies
-
Objective: To assess the sleep-promoting effects of MK-6096 in dogs.
-
Methodology:
-
Animal Model: Beagle dogs are a commonly used breed for such preclinical studies.
-
Polysomnography: Sleep was monitored using polysomnography, which typically involves the recording of EEG, EMG, and electrooculogram (EOG) to accurately determine sleep stages. This can be achieved through either implanted telemetry devices or non-invasive surface electrodes.
-
Dosing and Observation: MK-6096 or vehicle was administered orally, and the animals were observed and recorded for changes in sleep-wake behavior.
-
Data Analysis: The primary endpoints would include the latency to sleep onset and the duration of different sleep stages.
-
References
- 1. Development of a non-invasive polysomnography technique for dogs (Canis familiaris) – Sleep and Chronobiology Research Group [semmelweis.hu]
- 2. Development of a non-invasive polysomnography technique for dogs (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Filorexant: A Technical Overview of Orexin Receptor Binding and a Guide to In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Filorexant (MK-6096) is a dual orexin receptor antagonist (DORA) that has been investigated for its therapeutic potential in treating insomnia and other sleep-wake disorders. As a competitive antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound modulates the wake-promoting effects of the orexin neuropeptides (orexin-A and orexin-B). This technical guide provides an in-depth look at the binding affinity of this compound for these receptors, details the experimental protocols used for its characterization, and visualizes the underlying biological and experimental pathways.
Orexin Receptor Binding Affinity of this compound
This compound exhibits potent and balanced antagonism at both human orexin 1 and orexin 2 receptors. The binding affinity is typically determined through radioligand binding assays, while functional antagonism is assessed via cellular assays that measure the inhibition of orexin-induced signaling, such as calcium mobilization.
Data Summary: this compound Binding and Functional Antagonism
| Parameter | Receptor | Value (nM) | Assay Type |
| Binding Affinity (Kᵢ) | Human OX1R | < 3 | Radioligand Binding Assay |
| Binding Affinity (Kᵢ) | Human OX2R | < 3 | Radioligand Binding Assay |
| Functional Antagonism (IC₅₀) | Human OX1R | 11 | Calcium Flux Assay (FLIPR) |
| Functional Antagonism (IC₅₀) | Human OX2R | 11 | Calcium Flux Assay (FLIPR) |
This data is compiled from multiple sources detailing the pharmacological characterization of this compound (MK-6096)[1][2][3][4][5].
Experimental Protocols
The characterization of this compound's interaction with orexin receptors involves two primary types of in vitro assays: radioligand binding assays to determine direct binding affinity and functional assays to measure its antagonist activity in a cellular context.
Radioligand Competition Binding Assay
This assay quantifies the affinity of this compound for OX1 and OX2 receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Stably transfected cells expressing either human OX1R or OX2R, such as Chinese Hamster Ovary (CHO) cells, are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.
2. Binding Reaction:
-
The receptor-containing membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a similar high-affinity antagonist).
-
A range of concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptors.
-
The reaction is allowed to reach equilibrium, typically with incubation for a specific time at a controlled temperature.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Calcium Mobilization Functional Assay (FLIPR)
This assay measures the ability of this compound to block the increase in intracellular calcium that occurs when orexin receptors are activated by their native ligands. The Fluorometric Imaging Plate Reader (FLIPR) is a common instrument for this high-throughput screening method.
1. Cell Culture and Plating:
-
CHO cells stably expressing either human OX1R or OX2R are seeded into multi-well microplates and cultured until they form a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye can enter the cells and its fluorescence intensity increases upon binding to calcium.
3. Compound Addition:
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in the FLIPR instrument.
-
An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
Upon receptor activation, Gq protein signaling leads to the release of calcium from intracellular stores, causing an increase in fluorescence.
-
The FLIPR instrument measures the change in fluorescence intensity over time in real-time.
5. Data Analysis:
-
The antagonist effect of this compound is quantified by its ability to reduce the calcium response elicited by the orexin agonist.
-
The IC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium mobilization, is determined by analyzing the concentration-response curves.
Visualizations
Orexin Signaling Pathway and this compound's Mechanism of Action
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining this compound's binding affinity.
References
The Development of Filorexant: A Technical Overview of a Dual Orexin Receptor Antagonist for Insomnia
Kenilworth, NJ – This technical guide provides an in-depth overview of the development history of filorexant (MK-6096), a dual orexin receptor antagonist (DORA) investigated by Merck for the treatment of insomnia. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's preclinical and clinical development, mechanism of action, and eventual discontinuation.
Introduction
This compound was developed as a potent, selective, and orally bioavailable antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness.[3] By blocking the activity of both receptor subtypes, this compound was designed to suppress the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[1] The development program for this compound encompassed a series of preclinical studies and a significant Phase II clinical trial to evaluate its efficacy and safety in patients with primary insomnia.[4]
Preclinical Development
The preclinical development of this compound focused on characterizing its binding affinity, functional antagonism at orexin receptors, and its effects on sleep in animal models.
In Vitro Pharmacology
This compound demonstrated high affinity for both human OX1 and OX2 receptors. In radioligand binding assays, this compound exhibited a binding affinity (Ki) of less than 3 nM for both receptor subtypes. Functional antagonism was assessed using a fluorescent imaging plate reader (FLIPR) assay to measure changes in intracellular calcium. In this assay, this compound demonstrated potent antagonism of both human OX1R and OX2R with an IC50 of 11 nM.
-
Radioligand Binding Assay: Membranes from cells expressing either human OX1R or OX2R were incubated with a radiolabeled orexin peptide and varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured to determine its binding affinity (Ki).
-
FLIPR Functional Assay: Chinese Hamster Ovary (CHO) cells expressing either human OX1R or OX2R were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to block the increase in intracellular calcium induced by an orexin agonist was measured using a FLIPR instrument. The concentration of this compound that inhibited 50% of the agonist response (IC50) was determined.
In Vivo Pharmacology
The sleep-promoting effects of this compound were evaluated in various animal models, including mice and dogs. In mice, oral administration of this compound at a dose of 100 mg/kg resulted in a significant, dose-dependent decrease in locomotor activity. Furthermore, this dose led to a 58.9% increase in non-rapid eye movement (NREM) sleep and a 122.2% increase in rapid eye movement (REM) sleep over a 4-hour period. In male beagle dogs, an oral dose of 3 mg/kg of this compound significantly reduced active wake time and increased both slow-wave sleep and REM sleep.
-
Rodent Locomotor Activity: Mice were administered this compound or vehicle, and their locomotor activity was monitored using automated activity chambers. The total activity over a specified period was quantified.
-
Rodent and Canine Polysomnography (PSG): Animals were surgically implanted with electrodes to monitor electroencephalogram (EEG) and electromyogram (EMG). Following a recovery period, they were administered this compound or vehicle, and their sleep-wake states (wakefulness, NREM sleep, REM sleep) were recorded and scored for several hours.
Clinical Development: Phase II Trial for Primary Insomnia
A key study in the clinical development of this compound was a Phase II, randomized, double-blind, placebo-controlled, two-period, crossover trial (NCT01021852) designed to evaluate the efficacy and safety of four different doses of this compound in patients with primary insomnia.
Study Design and Methods
The study enrolled 324 patients aged 18 to 64 years with a diagnosis of primary insomnia. Participants received one of four oral doses of this compound (2.5 mg, 5 mg, 10 mg, or 20 mg) or a matching placebo once daily at bedtime for a 4-week period. This was followed by a 2-week washout period before crossing over to the other treatment for a second 4-week period. The primary efficacy endpoints were sleep efficiency (SE) as measured by polysomnography (PSG) on Night 1 and at the end of Week 4. Secondary endpoints included wake after sleep onset (WASO) and latency to persistent sleep (LPS), also measured by PSG.
-
Patient Population: Adults (18-64 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR).
-
Study Design: Randomized, double-blind, placebo-controlled, two-period crossover study.
-
Treatment: Oral this compound (2.5, 5, 10, or 20 mg) or placebo once daily at bedtime for 4 weeks in each period.
-
Efficacy Assessments: Overnight polysomnography was conducted on Night 1 and at the end of Week 4 of each treatment period to measure sleep efficiency (SE), wake after sleep onset (WASO), and latency to persistent sleep (LPS).
Efficacy Results
All four doses of this compound were found to be significantly superior to placebo in improving sleep efficiency (SE) and wake after sleep onset (WASO) on both Night 1 and at the end of Week 4. The two higher doses, 10 mg and 20 mg, were also significantly more effective than placebo in reducing the latency to persistent sleep (LPS) at both time points.
Table 1: Preclinical Pharmacology of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human OX1R & OX2R | < 3 nM |
| Functional Antagonism (IC50) | Human OX1R & OX2R | 11 nM |
Table 2: Phase II Clinical Trial Efficacy Results (LSM Difference from Placebo)
| Endpoint | Dose | Night 1 | Week 4 |
| Sleep Efficiency (%) | 2.5 mg | 8.0 (P < .001) | 4.3 (P ≤ .05) |
| 5 mg | 9.9 (P < .001) | 6.5 (P ≤ .001) | |
| 10 mg | 13.0 (P < .001) | 9.0 (P < .001) | |
| 20 mg | 14.8 (P < .001) | 9.9 (P < .001) | |
| Wake After Sleep Onset (min) | 2.5 mg | -19.4 (P < .001) | -11.1 (P ≤ .05) |
| 5 mg | -24.3 (P < .001) | -16.9 (P ≤ .001) | |
| 10 mg | -32.5 (P < .001) | -23.8 (P < .001) | |
| 20 mg | -39.0 (P < .001) | -26.3 (P < .001) | |
| Latency to Persistent Sleep (min) | 10 mg | -17.5 (P ≤ .001) | -12.2 (P ≤ .05) |
| 20 mg | -18.5 (P ≤ .001) | -15.9 (P ≤ .01) |
Safety and Tolerability
This compound was generally well-tolerated in the Phase II trial. The most common adverse event reported was somnolence.
Mechanism of Action: Orexin Signaling Pathway
The sleep-promoting effects of this compound are achieved through the competitive antagonism of orexin-A and orexin-B at both OX1 and OX2 receptors. This action prevents the activation of downstream signaling cascades that promote wakefulness.
Discontinuation of Development
Despite the positive results in the Phase II trial for insomnia, Merck discontinued the development of this compound. As of May 2015, this compound was no longer listed in Merck's development pipeline. The decision to halt development was reportedly not due to safety concerns but may have been influenced by a lack of differentiation from another DORA developed by Merck, suvorexant, which was subsequently approved for the treatment of insomnia.
Conclusion
This compound demonstrated a promising profile as a dual orexin receptor antagonist for the treatment of insomnia, with robust efficacy in improving sleep onset and maintenance in a Phase II clinical trial. Its development provided valuable insights into the therapeutic potential of targeting the orexin system for sleep disorders. The decision to discontinue its development highlights the strategic considerations within pharmaceutical pipelines, particularly when multiple similar compounds are being investigated. The data gathered from the this compound program has contributed to the broader understanding of the role of orexin antagonism in sleep medicine.
References
The Pharmacological Profile of Filorexant (MK-6096): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filorexant (MK-6096) is a potent, selective, and reversible dual orexin receptor antagonist (DORA) that was under development by Merck & Co. for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in promoting wakefulness and regulating the sleep-wake cycle. By competitively blocking the binding of these neuropeptides to their receptors, OX1R and OX2R, this compound attenuates the wake-promoting signals, thereby facilitating the initiation and maintenance of sleep. Preclinical studies demonstrated its efficacy in promoting sleep in various animal models. A Phase II clinical trial in patients with primary insomnia showed statistically significant and dose-dependent improvements in objective sleep parameters. However, its development was discontinued, reportedly due to a lack of differentiation from another Merck compound, suvorexant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, receptor occupancy, pharmacokinetic properties, and clinical efficacy, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action
This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system is a key regulator of arousal and wakefulness. Orexin neurons, located in the lateral hypothalamus, project throughout the central nervous system, releasing orexin-A and orexin-B peptides. These peptides bind to OX1R and OX2R, which are G-protein coupled receptors, to promote a state of wakefulness.
This compound blocks the binding of the endogenous orexin peptides to these receptors, thereby inhibiting the downstream signaling cascade that maintains arousal. This leads to a reduction in wakefulness and a facilitation of sleep onset and maintenance.
Receptor Binding and Functional Activity
This compound is a potent dual antagonist of both OX1 and OX2 receptors. In radioligand binding assays, it demonstrated high affinity for both human receptors.
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity (Ki) | <3 nM | <3 nM | [1][2] |
| Functional Antagonism (FLIPR Assay) | 11 nM | 11 nM | [1][2] |
Experimental Protocol: Radioligand Binding Assay
A representative protocol for determining the binding affinity of a compound like this compound to orexin receptors is as follows:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors.
-
Radioligand: A tritiated orexin receptor antagonist, such as [3H]-EMPA for OX2R, is used as the radioligand.
-
Assay Conditions: Competition binding experiments are performed by incubating the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
In Vitro Characterization of MK-6096 (Filorexant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6096, also known as filorexant, is a potent and selective dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness by activating the orexin 1 (OX₁) and orexin 2 (OX₂) receptors. By antagonizing both of these receptors, MK-6096 promotes sleep. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MK-6096, including its binding affinity, functional antagonism, and the methodologies used for these assessments.
Core Data Summary
The in vitro activity of MK-6096 has been primarily characterized through radioligand binding assays and functional cell-based assays. The key quantitative data are summarized in the table below.
| Assay Type | Receptor | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human OX₁R | Kᵢ | < 3 | [1][2][3] |
| Human OX₂R | Kᵢ | < 3 | [1][2] | |
| Functional Antagonism (FLIPR) | Human OX₁R & OX₂R | IC₅₀ | 11 |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In the case of MK-6096, these assays were conducted to measure its binding affinity for both human OX₁ and OX₂ receptors.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of MK-6096 for human OX₁ and OX₂ receptors.
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line, typically Chinese Hamster Ovary (CHO) cells, engineered to express high levels of either the human OX₁ or OX₂ receptor.
-
Radioligand: A specific radiolabeled ligand that binds to the orexin receptor is used. For the OX₂ receptor, [³H]-EMPA is a commonly used radioligand.
-
Competitive Binding: The assay is performed in a competitive format where a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (MK-6096) are incubated with the receptor-containing membranes.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Cell-Based Assays (FLIPR)
Functional assays are used to assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For orexin receptors, which are G-protein coupled receptors (GPCRs) that signal through an increase in intracellular calcium, a Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used.
Objective: To determine the potency of MK-6096 as an antagonist of orexin-A-induced calcium mobilization in cells expressing human OX₁ or OX₂ receptors.
General Methodology:
-
Cell Culture: CHO cells stably expressing either the human OX₁ or OX₂ receptor are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM. This dye exhibits an increase in fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (MK-6096) for a defined period.
-
Agonist Stimulation: The plate is then placed in the FLIPR instrument, and an orexin agonist (e.g., orexin-A) is added to each well to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well in real-time, reflecting the increase in intracellular calcium concentration.
-
Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium response. The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Orexin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of orexin receptors and the mechanism of action of MK-6096.
Caption: Orexin receptor signaling and MK-6096's antagonistic action.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: FLIPR Calcium Flux Assay
The following diagram illustrates the workflow for a FLIPR-based functional assay.
Caption: Workflow for a FLIPR calcium flux assay.
Crystallography
The three-dimensional structure of MK-6096 (this compound) in complex with the human orexin-1 receptor has been determined by X-ray crystallography. This structural information provides critical insights into the molecular interactions between the antagonist and the receptor, aiding in the understanding of its mechanism of action and facilitating further drug design and optimization efforts. The coordinates and structural data are available in the Protein Data Bank (PDB) under the accession code 6TP6 .
References
The Discovery and Lead Optimization of Filorexant: A Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filorexant (MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that was under development by Merck for the treatment of insomnia.[1][2] Orexin-A and orexin-B are neuropeptides that play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] By simultaneously blocking both of these receptors, DORAs like this compound decrease the wake drive, thereby promoting the initiation and maintenance of sleep.[3] This document provides a technical overview of the discovery, mechanism of action, and lead optimization of this compound, including summaries of key quantitative data and experimental methodologies. Although development of this compound was discontinued, potentially due to a lack of differentiation from the approved DORA suvorexant (also developed by Merck), the journey of its discovery and optimization provides valuable insights into the development of this class of therapeutics.[2]
Mechanism of Action: Targeting the Orexin System
The orexin system is a key regulator of arousal and the sleep-wake cycle. Orexin-producing neurons, located in the lateral hypothalamus, project to various brain regions involved in wakefulness. The binding of orexin peptides to their G-protein coupled receptors (GPCRs), OX1R and OX2R, triggers a cascade of downstream signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of the endogenous orexin peptides.
Orexin Signaling Pathway
The binding of orexin-A or orexin-B to OX1R and OX2R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade results in the depolarization of the neuron and the propagation of a wakefulness signal.
Discovery and Lead Optimization
The discovery of this compound was part of Merck's broader research program into orexin receptor antagonists for the treatment of insomnia. This program ultimately led to the development and approval of suvorexant. This compound belongs to a chemical series of α-methylpiperidine carboxamides. The design of this series was guided by an understanding of the conformational properties that favor potent orexin receptor binding, with a key design principle being the minimization of 1,3-allylic strain to synthesize 2,5-disubstituted piperidine carboxamides with axially oriented substituents.
Lead Optimization Strategy
Systematic lead optimization efforts, starting from initial screening hits, focused on improving potency, selectivity, and pharmacokinetic properties. For the piperidine ether class, of which this compound is a member, subtle structural modifications to the ether linkage and the pendant heterocycle were found to significantly impact selectivity for OX1R versus OX2R. This allowed for the identification of dual antagonists like this compound, as well as selective antagonists for either receptor, providing valuable tool compounds for further research.
Drug Discovery and Development Workflow
The discovery of a novel therapeutic like this compound follows a multi-stage process, from initial target identification to clinical trials. This workflow is designed to identify promising lead compounds and optimize them into safe and effective drug candidates.
Quantitative Data Summary
In Vitro Activity
| Parameter | Receptor | Value | Assay | Reference |
| Binding Affinity (Ki) | OX1R & OX2R | < 3 nM | Radioligand Binding Assay | |
| Functional Activity (IC50) | OX1R & OX2R | 11 nM | FLIPR (Calcium Flux) |
Preclinical In Vivo Efficacy
| Species | Dose | Effect | Reference |
| Rat | 3-30 mg/kg | Dose-dependent reduction in locomotor activity and increase in sleep | |
| Dog | 0.25 & 0.5 mg/kg | Significant increase in sleep |
Clinical Efficacy in Primary Insomnia (Phase II)
The following table summarizes the key efficacy endpoints from a Phase II dose-ranging study of this compound in patients with primary insomnia.
| Dose | Change from Baseline in Sleep Efficiency (SE) - Night 1 | Change from Baseline in Wake After Sleep Onset (WASO) - Night 1 (minutes) | Change from Baseline in Latency to Persistent Sleep (LPS) - Night 1 (minutes) |
| Placebo | +10.2% | -19.4 | -12.4 |
| 2.5 mg | +18.3% | -38.6 | -20.6 |
| 5 mg | +20.8% | -42.8 | -22.3 |
| 10 mg | +23.8% | -46.7 | -29.2 |
| 20 mg | +25.0% | -54.0 | -30.5 |
Experimental Protocols
Orexin Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Assay Components: The assay is typically performed in a 96-well plate format and includes the cell membranes, a radiolabeled ligand that binds to the orexin receptors (e.g., [3H]-suvorexant or a similar tracer), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The components are incubated at room temperature for a sufficient time to reach binding equilibrium. It has been noted that some DORAs, including this compound, may take several hours to reach a steady state at the receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Activity Assessment (FLIPR Assay)
Objective: To measure the functional antagonist activity (IC50) of this compound at the human OX1 and OX2 receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing either the human OX1 or OX2 receptor are seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells and incubated for a short period.
-
Agonist Stimulation: An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
Signal Detection: The intracellular calcium mobilization is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.
In Vivo Sleep Studies in Rodents
Objective: To evaluate the sleep-promoting effects of this compound in preclinical animal models.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.
-
Acclimation: Following a recovery period, the animals are acclimated to the recording chambers and tethered to the recording apparatus.
-
Drug Administration: this compound or vehicle is administered orally at different doses.
-
Data Acquisition: EEG and EMG data are continuously recorded for a defined period (e.g., 24 hours).
-
Sleep Scoring and Analysis: The recorded data are scored in epochs (e.g., 10 seconds) as wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Key sleep parameters such as total sleep time, sleep latency, and the duration and number of sleep/wake bouts are quantified and analyzed.
Conclusion
This compound emerged from a dedicated research program at Merck focused on the novel mechanism of orexin receptor antagonism for the treatment of insomnia. As a potent dual antagonist of both OX1 and OX2 receptors, it demonstrated robust sleep-promoting effects in both preclinical models and clinical trials. The lead optimization of the α-methylpiperidine carboxamide series, guided by principles of conformational design, highlights a successful medicinal chemistry strategy. Although its development was discontinued, the study of this compound has contributed significantly to the understanding of the pharmacology of DORAs and the role of the orexin system in regulating sleep and wakefulness. The data and methodologies associated with its development continue to be of high value to researchers in the field of sleep medicine and drug discovery.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Filorexant in Rodent Models of Sleep
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo investigation of filorexant (MK-6096), a dual orexin receptor antagonist (DORA), in rodent models of sleep. This document includes a summary of its effects on sleep architecture, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is a critical regulator of wakefulness and arousal. By blocking the activity of both orexin receptors, this compound attenuates the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep. Preclinical studies in both rats and mice have demonstrated the sleep-promoting efficacy of this compound, making it a subject of interest for the development of novel insomnia therapies.[1][2][3][4][5]
Data Presentation: Effects of this compound on Sleep Architecture
The following tables summarize the quantitative data from in vivo studies of this compound in rodent models. These studies typically involve electroencephalogram (EEG) and electromyogram (EMG) recordings to classify sleep-wake states.
Table 1: Effect of this compound on Sleep-Wake States in Rats (Oral Administration)
| Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Latency to NREM Sleep | Latency to REM Sleep | Reference |
| 3-30 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Significantly reduced | Significantly reduced |
Table 2: Effect of this compound on Sleep-Wake States in Mice (Oral Administration)
| Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Latency to NREM Sleep | Latency to REM Sleep | Reference |
| 100 | +58.9% | +122.2% | - | Reduced | - |
Signaling Pathway of this compound
This compound exerts its effects by competitively binding to and inhibiting OX1 and OX2 receptors, which are G-protein coupled receptors. The diagram below illustrates the orexin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in rodent models of sleep.
EEG/EMG Electrode Implantation Surgery in Mice
This protocol describes the surgical procedure for implanting electrodes for chronic sleep recordings.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps, hemostats)
-
Dental drill
-
Stainless steel screw electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Connectors (e.g., Pinnacle Technology)
-
Dental cement
-
Sutures or wound clips
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Stereotaxic Mounting: Place the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Skull Preparation: Gently scrape the periosteum from the skull surface and dry the area.
-
Drilling Holes for EEG Electrodes: Using a dental drill, create small burr holes through the skull for the EEG screw electrodes. Typical coordinates relative to bregma are:
-
Frontal cortex: +1.5 mm anterior, +1.5 mm lateral
-
Parietal cortex: -2.5 mm posterior, +2.0 mm lateral
-
-
Electrode Implantation:
-
EEG: Gently screw the stainless steel electrodes into the drilled holes until they make contact with the dura mater.
-
EMG: Insert the tips of the two Teflon-coated wires into the nuchal (neck) muscles to record muscle tone.
-
-
Securing the Implant: Connect the electrode wires to a pedestal connector. Apply a thin layer of dental cement over the electrodes and the exposed skull, securing the connector in place.
-
Suturing: Suture the scalp incision around the dental cement cap.
-
Post-operative Care: Administer analgesics as prescribed. Keep the animal warm until it fully recovers from anesthesia. Allow for a recovery period of at least 7 days before starting any experiments.
This compound Administration and Sleep Recording
This protocol outlines the procedure for drug administration and subsequent sleep-wake monitoring.
Materials:
-
This compound (MK-6096)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
EEG/EMG recording system (e.g., data acquisition hardware and analysis software)
-
Cages equipped for recording with a commutator to allow free movement
Procedure:
-
Habituation: Acclimate the surgically implanted mice to the recording cages and cables for at least 2-3 days prior to the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours before drug administration to establish a normal sleep-wake pattern for each animal.
-
Drug Administration: At the beginning of the lights-on (inactive) period, administer this compound or vehicle via oral gavage.
-
Sleep Recording: Immediately after administration, begin recording EEG/EMG signals continuously for at least 6-8 hours.
-
Data Analysis:
-
The recorded EEG/EMG data is typically scored in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.
-
Analyze the data to determine the following parameters:
-
Total time spent in wake, NREM, and REM sleep.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
-
Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study of this compound in a rodent model of sleep.
References
- 1. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Distinct effects of IPSU and suvorexant on mouse sleep architecture [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Filorexant Administration in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oral administration of Filorexant (MK-6096), a dual orexin receptor antagonist (DORA), in rat models for preclinical research. This compound selectively antagonizes both orexin 1 (OX1) and orexin 2 (OX2) receptors, playing a role in the regulation of sleep-wake cycles.[1] Preclinical studies in rats have demonstrated its efficacy in promoting sleep and reducing locomotor activity.[2] This protocol outlines procedures for vehicle preparation, dosing calculations, and administration via oral gavage, as well as a sample experimental workflow for sleep analysis studies. The information is intended to guide researchers in designing and executing methodologically sound in vivo studies with this compound.
Introduction to this compound
This compound is a potent and selective dual orexin receptor antagonist that has been investigated for its potential as a treatment for insomnia.[1][3] By blocking the wake-promoting signals of orexin neuropeptides in the brain, this compound facilitates the onset and maintenance of sleep.[2] In rat models, oral administration of this compound has been shown to dose-dependently decrease locomotor activity and significantly increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Its relatively short half-life of 3 to 6 hours in humans suggests a potential for reduced next-day somnolence.
Mechanism of Action
The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal and wakefulness. This compound acts as a competitive antagonist at both OX1R and OX2R, thereby inhibiting the excitatory signaling of orexins and promoting a state of sleep.
Caption: Orexin Signaling Pathway and this compound's Mechanism of Action.
Quantitative Data
Efficacy of this compound in Rats
| Parameter | Vehicle Control | This compound (3-30 mg/kg) | Reference |
| Locomotor Activity | Baseline | Dose-dependent decrease | |
| Sleep Duration | Baseline | Significant increase in NREM and REM sleep |
Solubility of this compound
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 5 mg/mL |
This data is provided by Cayman Chemical and may vary based on specific experimental conditions.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Vehicle components (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Vehicle Preparation (0.5% Methylcellulose Suspension)
A common vehicle for oral administration of poorly soluble compounds in preclinical studies is an aqueous suspension of methylcellulose.
-
Weigh the required amount of methylcellulose powder to prepare a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the final volume of sterile water to 60-80°C.
-
Add the methylcellulose powder to the hot water and stir vigorously until it is thoroughly wetted.
-
Remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution on a magnetic stirrer in a cold water bath until it becomes clear and viscous.
-
Store the prepared vehicle at 4°C. Allow it to equilibrate to room temperature before use.
This compound Formulation and Dosing Calculation
-
Dose Calculation: Determine the required dose of this compound in mg/kg based on the experimental design. Effective doses in rats have been reported in the range of 3-30 mg/kg.
-
Animal Weight: Weigh each rat accurately on the day of dosing.
-
Formulation Preparation:
-
Calculate the total amount of this compound needed for the study.
-
Weigh the precise amount of this compound powder.
-
Gradually add the prepared vehicle to the this compound powder while triturating to form a homogenous suspension. Use a volume that is appropriate for oral gavage in rats (typically 5-10 mL/kg, not to exceed 20 ml/kg).
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Example Calculation:
-
Rat weight: 300 g (0.3 kg)
-
Desired dose: 10 mg/kg
-
Total dose for the rat: 10 mg/kg * 0.3 kg = 3 mg
-
Dosing volume: 5 mL/kg
-
Volume to administer: 5 mL/kg * 0.3 kg = 1.5 mL
-
Concentration of suspension: 3 mg / 1.5 mL = 2 mg/mL
Administration via Oral Gavage
Oral gavage is a standard method for precise oral dosing in rodents.
-
Animal Restraint: Properly restrain the rat to ensure its safety and the accuracy of the procedure. One common method is to hold the rat firmly by the scruff of the neck and support its body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle has reached the predetermined depth, administer the this compound suspension slowly and steadily.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as labored breathing.
Experimental Workflow for a Sleep Study in Rats
The following is a representative workflow for assessing the effects of this compound on sleep-wake architecture in rats using electroencephalography (EEG) and electromyography (EMG).
Caption: Workflow for a Rat Sleep Study with this compound.
Protocol Steps:
-
Surgical Implantation: Rats are surgically implanted with electrodes for EEG and EMG recording under anesthesia.
-
Recovery: A recovery period of at least one week is allowed for the animals to heal from surgery.
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables to minimize stress.
-
Baseline Recording: Baseline sleep-wake data is recorded for 24-48 hours to establish normal sleep patterns for each animal.
-
This compound Administration: this compound or vehicle is administered via oral gavage at the desired time point, typically at the beginning of the light (inactive) phase for sleep-promoting studies.
-
Post-Dosing Recording: EEG/EMG activity is recorded for a defined period post-administration to assess the drug's effects.
-
Data Analysis: The recorded data is scored into wake, NREM, and REM sleep stages. Further analysis can include latency to sleep onset, duration of sleep stages, and spectral analysis of the EEG signal.
Conclusion
This protocol provides a comprehensive guide for the administration of this compound to rats in a preclinical research setting. Adherence to these methodologies will facilitate the acquisition of reliable and reproducible data for evaluating the pharmacological effects of this dual orexin receptor antagonist. Researchers should always ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with ethical guidelines.
References
Application Notes and Protocols for the Use of Filorexant in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filorexant (also known as MK-6096) is a potent and selective dual orexin receptor antagonist (DORA) that blocks the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and its modulation has significant therapeutic potential for sleep disorders.[1][2] These application notes provide detailed protocols for the use of this compound in ex vivo electrophysiology slice recordings to investigate its effects on neuronal activity, synaptic transmission, and plasticity.
Mechanism of Action: Orexin Receptor Signaling
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligands orexin-A or orexin-B, initiate a cascade of intracellular signaling events.[3][4] These pathways ultimately lead to neuronal depolarization and increased excitability. This compound, by acting as an antagonist, blocks these downstream effects.
The primary signaling pathway involves the coupling of orexin receptors to Gq proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can modulate the activity of various ion channels, including transient receptor potential canonical (TRPC) channels, leading to cation influx and neuronal depolarization. Additionally, orexin receptors can couple to other G-proteins, such as Gi/o and Gs, to modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels, further influencing neuronal function.
Below is a diagram illustrating the orexin signaling pathway and the point of intervention for this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and other relevant orexin receptor antagonists used in electrophysiological studies. This data can be used to guide experimental design and concentration selection.
| Compound | Target(s) | Ki (nM) | Concentration Range (in vitro) | Observed Effects in Slice Electrophysiology | Reference(s) |
| This compound | OX1/OX2 | <3 (for both) | Estimated: 100 nM - 10 µM | Not yet reported. Expected to antagonize orexin-induced excitation. | |
| SB-334867 | OX1 selective | ~29 | 1-10 µM | Reduced sharp wave and ripple incidence, decreased sharp wave amplitude. | |
| EMPA | OX2 selective | ~25 | 1-10 µM | Reduced sharp wave and ripple incidence, decreased sharp wave amplitude, increased ripple duration. | |
| TCS-OX2-29 | OX2 selective | ~40 | 10-30 nmol (in vivo) | Attenuated LTP of population spike. | |
| DORA-12 | OX1/OX2 | Not specified | Not specified | Inhibited CFA-induced stimulation of trigeminal sensory neurons. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), electrophysiology grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its hydrophobic nature, this compound should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the artificial cerebrospinal fluid (aCSF) should be kept to a minimum, ideally ≤0.1%, to avoid off-target effects on neuronal activity. Prepare a vehicle control aCSF containing the same final concentration of DMSO.
Protocol 2: Acute Brain Slice Preparation
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal deeply and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cortex, hypothalamus).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 3: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol can be adapted to record evoked excitatory postsynaptic currents (EPSCs), inhibitory postsynaptic currents (IPSCs), as well as their miniature counterparts (mEPSCs and mIPSCs).
Solutions:
-
Recording aCSF: Standard aCSF formulation appropriate for the brain region.
-
Internal Solution for EPSCs (K-gluconate based): (in mM) 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH.
-
Internal Solution for IPSCs (High Chloride): (in mM) 140 CsCl, 10 HEPES, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 4 Mg-ATP. pH adjusted to 7.3 with CsOH.
Procedure:
-
Transfer a brain slice to the recording chamber on an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with the appropriate internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
For evoked currents: Place a stimulating electrode in the relevant afferent pathway.
-
For miniature currents: Add tetrodotoxin (TTX, 0.5-1 µM) to the aCSF to block action potentials. To isolate mIPSCs, also include AMPA and NMDA receptor antagonists (e.g., CNQX and APV). To isolate mEPSCs, include a GABAA receptor antagonist (e.g., picrotoxin or bicuculline).
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., starting with 1 µM and adjusting as needed) and record for at least 20-30 minutes. Due to the slow kinetics of this compound binding, longer incubation times may be necessary to reach a steady-state effect.
-
Wash out the drug with control aCSF and record for another 15-20 minutes to assess reversibility.
-
Analyze changes in the amplitude, frequency, and kinetics of the recorded synaptic currents.
The following diagram outlines the general workflow for a slice electrophysiology experiment with this compound.
Protocol 4: Investigating the Effect of this compound on Long-Term Potentiation (LTP)
Procedure:
-
Establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) in a relevant hippocampal pathway (e.g., Schaffer collateral-CA1).
-
Record baseline fEPSPs for at least 20 minutes.
-
Bath-apply this compound or vehicle and continue recording for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence of this compound to the vehicle control. Studies have shown that other orexin antagonists can attenuate LTP, suggesting this compound may have a similar effect.
Expected Outcomes and Troubleshooting
-
Antagonism of Orexin Effects: In brain regions with endogenous orexinergic tone or in the presence of exogenously applied orexin, this compound is expected to reduce neuronal firing rates and hyperpolarize the membrane potential.
-
Modulation of Synaptic Transmission: Based on the known excitatory actions of orexins, this compound may decrease the frequency and/or amplitude of spontaneous EPSCs. Effects on IPSCs could be more complex, as orexins can have varied effects on interneurons.
-
Effects on Synaptic Plasticity: this compound is anticipated to modulate synaptic plasticity. For instance, it may inhibit the induction or maintenance of LTP in brain regions like the hippocampus.
-
Troubleshooting:
-
No observed effect: Consider increasing the concentration of this compound or the incubation time, as it has been shown to have slow binding kinetics. Ensure the brain region under study expresses orexin receptors.
-
Drug precipitation: If the drug precipitates upon dilution in aCSF, prepare a more dilute stock solution in DMSO or add the stock solution to the aCSF dropwise while stirring.
-
Run-down of recordings: Ensure slice health is optimal and that the duration of the recording is not excessively long.
-
These application notes and protocols provide a comprehensive guide for utilizing this compound in electrophysiology slice recordings. Researchers should adapt and optimize these protocols for their specific experimental questions and preparations.
References
- 1. Frontiers | AMPA and GABAA receptor nanodomains assemble in the absence of synaptic neurotransmitter release [frontiersin.org]
- 2. Effect of a dual orexin receptor antagonist on Alzheimer's disease: Sleep disorders and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Filorexant Activity Using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filorexant (MK-6096) is a potent and selective dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] Orexin neuropeptides, Orexin-A and Orexin-B, play a crucial role in the regulation of wakefulness by activating these G protein-coupled receptors (GPCRs).[3][4] The activation of OX1 and OX2 receptors leads to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger in cellular signaling.[5] Consequently, calcium mobilization assays are a primary method for functionally characterizing the activity of orexin receptor antagonists like this compound.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on orexin receptors using a cell-based calcium mobilization assay. The methodology is applicable for determining the potency of this compound and other orexin receptor antagonists in a high-throughput screening or lead optimization setting.
Orexin Receptor Signaling Pathway
Activation of both OX1 and OX2 receptors by their endogenous ligands, Orexin-A or Orexin-B, initiates a signaling cascade through Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This initial calcium transient can be followed by a secondary influx of extracellular calcium. This compound, as a competitive antagonist, blocks the binding of orexins to their receptors, thereby inhibiting this downstream calcium mobilization.
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the reported in vitro potency of this compound at the human orexin receptors. This data is critical for designing experiments and interpreting results.
| Parameter | OX1 Receptor | OX2 Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | < 3 nM | < 3 nM | Radioligand Binding | |
| Functional Antagonism (IC50) | 11 nM (combined) | 11 nM (combined) | FLIPR Calcium Mobilization |
Experimental Protocols
This section provides a detailed protocol for a calcium mobilization assay to determine the IC50 of this compound. The protocol is optimized for a 96-well or 384-well plate format using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human OX1 (CHO-hOX1) or human OX2 (CHO-hOX2) receptors.
-
Cell Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a comparable no-wash calcium assay kit.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Orexin Agonist: Orexin-A (for both OX1 and OX2) or Orexin-B (preferential for OX2).
-
Test Compound: this compound (MK-6096).
-
Positive Control: A known orexin receptor antagonist (e.g., Suvorexant).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Fluorescence Plate Reader: FLIPR®, FlexStation®, or similar instrument with kinetic reading capabilities and automated liquid handling.
Experimental Workflow Diagram
Step-by-Step Protocol
Day 1: Cell Plating
-
Culture CHO-hOX1 or CHO-hOX2 cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in fresh, pre-warmed culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well (for 96-well plates) or 5,000-10,000 cells per well (for 384-well plates).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.
Day 2: Calcium Mobilization Assay
-
Prepare Dye Loading Solution:
-
Prepare a 2X dye loading solution containing Fluo-4 AM (e.g., 4 µM final concentration) and Probenecid (e.g., 2.5 mM final concentration) in Assay Buffer.
-
Briefly vortex and sonicate the solution to ensure the dye is fully dissolved.
-
-
Cell Loading:
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the 2X dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Prepare Compound and Agonist Plates:
-
Compound Plate: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 µM down to 0.01 nM in 10-point, 3-fold dilutions. Include vehicle controls (e.g., 0.1% DMSO).
-
Agonist Plate: Prepare the Orexin-A solution in Assay Buffer at a concentration that elicits a submaximal response (EC80), which should be determined experimentally (typically in the low nanomolar range).
-
-
Antagonist Pre-incubation:
-
After the dye loading incubation, add the diluted this compound or vehicle control to the corresponding wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measure Calcium Flux:
-
Place both the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated pipettor should then add the Orexin-A solution to all wells simultaneously.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
Data Analysis
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the presence of vehicle control (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
Expected Results
In the presence of a fixed concentration of Orexin-A, increasing concentrations of this compound should lead to a dose-dependent inhibition of the calcium flux. The resulting sigmoidal curve will allow for the determination of this compound's potency (IC50).
The calcium mobilization assay is a robust and reliable method for characterizing the functional activity of orexin receptor antagonists like this compound. This protocol provides a detailed framework for researchers to implement this assay in their drug discovery and development efforts. Careful optimization of cell density, agonist concentration, and incubation times will ensure high-quality, reproducible data for the pharmacological profiling of orexin receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsm.aasm.org [jcsm.aasm.org]
Application Notes and Protocols: Radioligand Binding Assay for MK-6096 (Filorexant)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6096, also known as Filorexant, is a potent and selective dual orexin receptor antagonist, targeting both the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors.[1][2][3][4] These G-protein coupled receptors are integral to the regulation of sleep-wake cycles, making their antagonists promising therapeutic agents for insomnia.[4] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like MK-6096 with their receptor targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of MK-6096 for OX1 and OX2 receptors.
Data Presentation
The primary quantitative data for MK-6096's interaction with orexin receptors is its binding affinity (Ki). The following table summarizes the known binding characteristics of MK-6096. This protocol is designed to experimentally determine such values.
| Compound | Target Receptors | Binding Affinity (Ki) |
| MK-6096 (this compound) | Human OX1R and OX2R | < 3 nM |
Signaling Pathway
Orexin receptors, upon binding their endogenous ligands (Orexin-A or Orexin-B), primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium levels. OX2R can also couple to Gi/o proteins. The antagonistic action of MK-6096 blocks these downstream signaling events.
Caption: Orexin receptor signaling pathway and the antagonistic action of MK-6096.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of MK-6096 for OX1R and OX2R.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human OX1R or OX2R.
-
Radioligand: [¹²⁵I]Orexin-A or [³H]-EMPA (a selective OX2R antagonist). The choice of radioligand will depend on the specific receptor subtype being investigated and available resources.
-
Test Compound: MK-6096 (this compound).
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known, unlabeled orexin receptor antagonist such as SB-334867 (for OX1R) or EMPA (for OX2R).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay of MK-6096.
Detailed Protocol
1. Cell Membrane Preparation
-
Culture CHO-K1 or HEK293 cells expressing the human OX1 or OX2 receptor to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
2. Radioligand Binding Assay (Competition)
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically but typically ranges from 5-20 µg per well.
-
Prepare serial dilutions of MK-6096 in assay buffer.
-
Set up the assay in a 96-well plate with the following conditions in triplicate:
-
Total Binding: Assay buffer + Radioligand + Cell membranes.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Cell membranes + High concentration of unlabeled antagonist (e.g., 10 µM EMPA).
-
Competition: MK-6096 dilution + Radioligand + Cell membranes.
-
-
The final assay volume is typically 200-250 µL. Add the components in the following order: 50 µL of buffer or MK-6096, 50 µL of radioligand, and 100-150 µL of the diluted cell membrane preparation. The radioligand concentration should be close to its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in PEI.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the MK-6096 concentration.
-
Determine the IC50 value (the concentration of MK-6096 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This protocol provides a robust framework for the characterization of MK-6096 binding to orexin receptors. Adherence to these guidelines will enable researchers to generate high-quality, reproducible data on the affinity of this and other novel orexin receptor antagonists, facilitating drug development and a deeper understanding of the orexin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
Application Notes and Protocols for Filorexant in Murine Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of filorexant, a dual orexin receptor antagonist (DORA), in sleep research using mouse models. This document includes quantitative data on dosage and its effects, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
This compound (also known as MK-6096) is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R)[1][2][3]. The orexin system, originating in the lateral hypothalamus, is a key regulator of wakefulness[4][5]. By blocking the activity of orexin neuropeptides, this compound promotes sleep, making it a compound of interest for insomnia research and the development of sleep-modulating therapeutics. Although its clinical development was discontinued, it remains a valuable tool for preclinical research in sleep neurobiology.
Quantitative Data
A preclinical study in mice demonstrated the sleep-promoting effects of this compound. The following table summarizes the key quantitative findings from this research.
| Dosage (Oral) | Animal Model | Duration of Effect | Change in NREM Sleep | Change in REM Sleep | Effect on Locomotor Activity | Reference |
| 100 mg/kg | Mice | 4 hours | +58.9% | +122.2% | Dose-dependent decrease |
Signaling Pathway
This compound exerts its effects by competitively blocking the binding of orexin A and orexin B to their respective receptors, OX1R and OX2R, which are G-protein coupled receptors. This antagonism prevents the downstream signaling cascades that promote and maintain wakefulness.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To eat or to sleep? Orexin in the regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Filorexant for Studying Orexin System Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing filorexant (MK-6096), a potent dual orexin receptor antagonist (DORA), as a tool to investigate the function of the orexin system. This compound's high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors makes it a valuable pharmacological probe for elucidating the role of orexin signaling in sleep, wakefulness, and other physiological processes.
Mechanism of Action
This compound is a competitive antagonist at both OX1 and OX2 receptors.[1][2] By blocking the binding of the endogenous neuropeptides orexin-A and orexin-B, this compound inhibits the downstream signaling cascades that promote and maintain wakefulness.[3] The orexin system's primary role in arousal makes its antagonism a key strategy for promoting sleep.
Orexin Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples primarily through the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. OX2R can couple through both Gq and Gi/o pathways. The antagonism of these pathways by this compound leads to a reduction in neuronal excitability in key wake-promoting brain regions.
Quantitative Data
In Vitro Receptor Binding and Functional Activity
This compound exhibits high potency for both human orexin receptors. The following table summarizes its in vitro characteristics.
| Parameter | OX1 Receptor (hOX1R) | OX2 Receptor (hOX2R) | Reference |
| Binding Affinity (Ki) | < 3 nM | < 3 nM | [2] |
| Functional Antagonism (IC50) | 11 nM (FLIPR Assay) | 11 nM (FLIPR Assay) | [2] |
Preclinical In Vivo Effects on Sleep Architecture
Studies in animal models have demonstrated the sleep-promoting effects of this compound.
| Species | Dose | Effect on Sleep/Wakefulness | Reference |
| Mouse | 100 mg/kg (p.o.) | ▲ NREM Sleep: +58.9% ▲ REM Sleep: +122.2% | |
| Rat | 3-30 mg/kg (p.o.) | Dose-dependent reduction in locomotor activity and significant increase in sleep. | |
| Dog | 0.25-0.5 mg/kg (p.o.) | Significantly reduced active wake time and increased sleep. |
Clinical Efficacy in Primary Insomnia (Phase II)
A dose-ranging study in patients with primary insomnia demonstrated significant improvements in objective sleep parameters measured by polysomnography (PSG).
| Dose (Oral) | Change in Sleep Efficiency (SE) vs. Placebo (Night 1) | Change in Wake After Sleep Onset (WASO) vs. Placebo (Night 1) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (Night 1) |
| 2.5 mg | ▲ 4.1% | ▼ 13.0 min | ▼ 8.1 min |
| 5 mg | ▲ 6.0% | ▼ 20.3 min | ▼ 13.0 min |
| 10 mg | ▲ 8.3% | ▼ 29.8 min | ▼ 22.0 min |
| 20 mg | ▲ 10.1% | ▼ 36.5 min | ▼ 24.5 min |
Experimental Protocols
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of an orexin receptor antagonist like this compound.
Protocol 1: In Vitro Functional Assessment of Orexin Receptor Antagonism (FLIPR Calcium Mobilization Assay)
This protocol is adapted from methods used to characterize orexin receptor antagonists.
Objective: To determine the potency (IC50) of this compound in blocking orexin-A-induced intracellular calcium mobilization in cells expressing OX1R or OX2R.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., Ham's F-12) with necessary supplements (fetal calf serum, antibiotics).
-
Black, clear-bottom 384-well microplates.
-
Orexin-A (agonist).
-
This compound (or other test antagonists).
-
FLIPR Calcium Assay Kit (containing a calcium-sensitive dye like Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Culture CHO-hOX1R or CHO-hOX2R cells to ~80-90% confluency.
-
Seed the cells into 384-well plates at a density of approximately 20,000 cells/well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare a stock solution of Orexin-A and dilute it in assay buffer to a concentration that will elicit an ~EC80 response.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the kit manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add an equal volume of dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C. Note: Do not wash the cells after dye loading.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate wavelength for the calcium dye (e.g., excitation ~488 nm, emission ~525 nm).
-
Place the cell plate and the compound plate into the instrument.
-
Program the instrument to first add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 5-10 minutes).
-
Next, program the instrument to add the Orexin-A solution to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of each this compound concentration on the Orexin-A-induced calcium signal.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Sleep and Wakefulness in Rats using EEG/EMG
This protocol provides a general framework for assessing the effects of this compound on sleep architecture in rodents.
Objective: To quantify the effects of orally administered this compound on sleep stages (NREM, REM) and wakefulness in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Telemetry device or tethered system for EEG/EMG recording.
-
Surgical instruments for implantation of electrodes.
-
EEG screws and EMG wires.
-
Dental cement.
-
Data acquisition system and sleep scoring software.
-
This compound and vehicle control (e.g., 0.5% methylcellulose).
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the placement of EEG screw electrodes (e.g., over the frontal and parietal cortices).
-
Insert EMG wires into the nuchal (neck) muscles to record muscle tone.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation:
-
Habituate the rats to the recording chambers and tether/telemetry system for several days before the experiment.
-
-
Experimental Design:
-
Employ a crossover design where each animal receives all treatments (vehicle and different doses of this compound) on separate days, with a washout period in between (e.g., 3-4 days).
-
Administer this compound or vehicle orally at the beginning of the light phase (the normal sleep period for rodents).
-
-
EEG/EMG Recording:
-
Record EEG and EMG signals continuously for a set period (e.g., 6-8 hours) post-dosing.
-
-
Data Analysis (Sleep Scoring):
-
Visually or automatically score the recordings in epochs (e.g., 10-second epochs) into three stages:
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (very low EMG activity).
-
-
Quantify the following parameters for each treatment group:
-
Total time spent in wake, NREM, and REM sleep.
-
Sleep efficiency (total sleep time / total recording time).
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
-
Protocol 3: Clinical Assessment of Insomnia using Polysomnography (PSG)
This protocol outlines the key elements of a PSG study for evaluating the efficacy of this compound in patients with primary insomnia, based on standard clinical trial methodologies.
Objective: To objectively measure the effects of this compound on sleep onset, sleep maintenance, and sleep architecture in patients with insomnia.
Materials:
-
Polysomnography recording system.
-
Standard set of electrodes and sensors for:
-
Electroencephalogram (EEG)
-
Electrooculogram (EOG)
-
Electromyogram (EMG - chin and leg)
-
Electrocardiogram (ECG)
-
Respiratory effort (thoracic and abdominal belts)
-
Airflow (nasal/oral thermistor or pressure transducer)
-
Pulse oximetry (SpO2)
-
-
This compound and matching placebo capsules.
Procedure:
-
Patient Screening and Selection:
-
Recruit patients meeting the DSM-5 criteria for insomnia disorder.
-
Exclude patients with other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Include a screening period, a single-blind placebo run-in period, and the randomized treatment periods.
-
-
Polysomnography Recording:
-
Patients stay overnight in a sleep laboratory.
-
Apply the full PSG montage according to American Academy of Sleep Medicine (AASM) guidelines.
-
Administer the study drug (this compound or placebo) approximately 30 minutes before "lights out".
-
Record PSG data for a standardized period (e.g., 8 hours).
-
-
Data Scoring and Analysis:
-
A certified polysomnographic technologist scores the recordings according to AASM criteria.
-
Primary Endpoints:
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 minutes of continuous sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.
-
-
Secondary Endpoints:
-
Sleep Efficiency (SE): (Total sleep time / time in bed) x 100%.
-
Total Sleep Time (TST).
-
Sleep Architecture: Duration and percentage of time spent in different sleep stages (N1, N2, N3/Slow-Wave Sleep, REM).
-
-
-
Statistical Analysis:
-
Compare the changes from baseline in PSG parameters between the this compound and placebo groups using appropriate statistical models (e.g., ANCOVA).
-
References
Application Notes and Protocols for Polysomnography (PSG) Studies with Filorexant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Filorexant (MK-6096), a dual orexin receptor antagonist (DORA), in preclinical polysomnography (PSG) studies. The following sections detail the mechanism of action, experimental protocols for PSG in rodent and canine models, and a summary of key quantitative findings.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, originating in the lateral hypothalamus, is a critical regulator of wakefulness and arousal. Orexin neuropeptides (Orexin-A and Orexin-B) promote wakefulness by activating their cognate G-protein coupled receptors. By blocking both OX1R and OX2R, this compound attenuates the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[1][2] Preclinical studies in animal models have demonstrated that this compound increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Quantitative Data from Animal PSG Studies
The following tables summarize the reported effects of this compound on sleep parameters in preclinical animal models.
Table 1: Effects of this compound on Sleep Architecture in Mice
| Dose (mg/kg) | Route of Administration | Time Post-Dose (hours) | Change in NREM Sleep | Change in REM Sleep | Reference |
| 100 | Oral | 4 | +58.9% | +122.2% | [3] |
Table 2: Effects of this compound on Wakefulness in Dogs
| Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| 3 | Oral | Significantly reduced active wake time |
Experimental Protocols
The following are detailed protocols for conducting PSG studies with this compound in rodent models, based on established methodologies.
Rodent Polysomnography Protocol
This protocol outlines the key steps for assessing the effects of this compound on sleep in rats.
1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g at the time of surgery
-
Housing: Individually housed post-surgery in a temperature and humidity-controlled environment with a 12h:12h light-dark cycle. Food and water are available ad libitum.
2. Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: A cocktail of Ketamine (90 mg/kg, IP), Xylazine (9 mg/kg, IP), and Acepromazine (2 mg/kg, IP) for induction, maintained with Isoflurane (0.5-2%).
-
Analgesia: Administer a non-steroidal anti-inflammatory drug (e.g., Metacam, 1 mg/kg, SQ) pre-operatively.
-
Electrode Placement:
-
Implant stainless-steel screw electrodes for EEG recording over the parietal and occipital cortices.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Post-operative Care: Allow for a recovery period of at least one week.
3. Habituation and Baseline Recording
-
Habituate the animals to the recording chambers and tethered setup for several days prior to the experiment.
-
Record at least 24 hours of baseline PSG data to establish normal sleep-wake patterns for each animal.
4. Drug Administration and PSG Recording
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle orally (p.o.) via gavage at the desired doses at the beginning of the light cycle (the primary rest period for nocturnal animals).
-
Recording:
-
Connect the animals to the recording system immediately after dosing.
-
Record EEG and EMG signals continuously for a predetermined period (e.g., 6-24 hours).
-
Polygraphic signals are typically amplified and filtered (e.g., 0.3-35 Hz for EEG, 10-100 Hz for EMG).
-
5. Data Analysis
-
Sleep Scoring: Manually or automatically score the PSG recordings in 10-30 second epochs into distinct stages: Wake, NREM sleep, and REM sleep, based on the EEG and EMG characteristics.
-
Parameters to Quantify:
-
Latency to persistent sleep (NREM and REM).
-
Total time spent in Wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
Caption: Experimental workflow for a typical rodent PSG study with this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects on sleep architecture.
References
Troubleshooting & Optimization
Filorexant Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of filorexant in DMSO and aqueous solutions. Detailed experimental protocols, troubleshooting FAQs, and key signaling pathway information are presented to facilitate successful experimentation.
This compound Solubility Data
This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in various solvents. It is crucial to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 237.82 mM | Sonication may be required to achieve full dissolution.[1] |
| DMSO | 2 mg/mL[2] | 4.76 mM | - |
| Ethanol | 5 mg/mL[2] | 11.89 mM | - |
| DMF | 10 mg/mL | 23.78 mM | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.48 mM | Illustrates low solubility in aqueous buffer even with a co-solvent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4 mg/mL | ≥ 9.51 mM | A common vehicle for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.95 mM | SBE-β-CD can be used as a solubilizing agent. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.95 mM | An alternative lipid-based vehicle for in vivo administration. |
| Water (Predicted) | 0.0203 mg/mL | 0.048 mM | This is a predicted value; experimental data is not readily available. |
Experimental Protocols
Accurate and consistent preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing stock solutions and working solutions for in vitro and in vivo applications.
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.05 mg of this compound (Molecular Weight: 420.48 g/mol ).
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution with 42.05 mg of this compound, this would be 1 mL.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments. The key is to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the high-concentration DMSO stock in pure DMSO before diluting into the aqueous medium. For example, dilute the 100 mM stock to 10 mM in DMSO.
-
Final Dilution: Serially dilute the DMSO stock (or the intermediate dilution) into the pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (ideally ≤ 0.1%).
Protocol 3: Preparation of this compound Formulation for In Vivo Animal Studies
This protocol describes the preparation of a common vehicle formulation for oral administration of this compound in animal models.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Initial Dissolution in DMSO: Dissolve the required amount of this compound in DMSO. Aim for a final DMSO concentration of 10% in the total formulation.
-
Addition of Co-solvents: Sequentially add PEG300 (to a final concentration of 40%) and Tween-80 (to a final concentration of 5%), mixing thoroughly after each addition until the solution is clear.
-
Addition of Saline: Slowly add saline to make up the final volume (45% of the total volume) while continuously mixing.
-
Final Formulation: The resulting clear solution is ready for administration. For example, to prepare 1 mL of a 4 mg/mL this compound solution, you would use:
-
4 mg this compound
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and preparation of this compound solutions.
Q1: My this compound powder is not dissolving in DMSO.
A1: Ensure you are using high-purity, anhydrous DMSO, as water content can significantly reduce solubility. If the compound still does not dissolve with vortexing, try sonicating the solution for 10-15 minutes or gently warming it in a 37°C water bath.
Q2: When I dilute my DMSO stock solution into my aqueous buffer or cell culture medium, a precipitate forms.
A2: This is a common issue with hydrophobic compounds. To mitigate this:
-
Lower the final concentration: The aqueous solubility of this compound is very low. Ensure your final concentration is within the soluble range.
-
Perform serial dilutions in DMSO first: Before diluting into the aqueous medium, perform serial dilutions of your high-concentration stock in pure DMSO to get closer to your final desired concentration.
-
Add the DMSO stock to the aqueous solution slowly while vortexing: This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Keep the final DMSO concentration low: A lower final DMSO concentration can sometimes reduce the likelihood of precipitation. However, for some compounds, a slightly higher (but still cell-tolerable) DMSO concentration can help maintain solubility. This may require optimization.
-
Consider using a surfactant or solubilizing agent: For in vitro assays, a very low concentration of a non-ionic surfactant like Pluronic F-68 might be tolerated by some cell lines and can help maintain solubility. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 are effective.
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for 1 year at -20°C. It is recommended to prepare fresh working solutions in aqueous buffers or cell culture medium for each experiment and not to store them for extended periods.
Q4: Does the pH of the aqueous solution affect this compound's solubility?
Q5: What is the recommended final concentration of DMSO for cell-based assays?
A5: The final concentration of DMSO in cell culture should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates a typical workflow for preparing this compound working solutions for in vitro experiments from a solid powder.
Orexin Receptor Signaling Pathway
This compound is a dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Orexin-A and Orexin-B), can couple to multiple G-protein subtypes, primarily Gq and Gi, to modulate neuronal activity.
References
Technical Support Center: Optimizing Filorexant Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Filorexant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MK-6096) is a potent and selective dual orexin receptor antagonist (DORA).[1][2] It competitively blocks the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] This antagonism inhibits the downstream signaling pathways normally activated by orexins.
Q2: What are the primary signaling pathways activated by OX1 and OX2 receptors?
Both OX1 and OX2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Upon activation by orexins, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx is a key downstream signal that can be measured in functional assays.
Q3: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will depend on the specific assay and cell system being used. Based on its known binding affinity and functional potency, a good starting point for concentration-response curves would be in the range of 0.1 nM to 10 µM.
Q4: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For working solutions, the DMSO stock can be serially diluted in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: Which cell lines are suitable for in vitro experiments with this compound?
Commonly used host cell lines for orexin receptor assays include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. These cell lines do not endogenously express orexin receptors and are typically stably transfected to express either human or rat OX1 or OX2 receptors.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| Ki | OX1/OX2 | < 3 nM | Radioligand Binding | CHO | [3] |
| IC50 | OX1/OX2 | 11 nM | FLIPR (Calcium Flux) | CHO |
Experimental Protocols
Calcium Flux Functional Assay using a FLIPR Instrument
This protocol describes a method to determine the antagonist activity of this compound by measuring its ability to inhibit orexin-A-induced calcium mobilization in CHO-K1 cells stably expressing either OX1 or OX2 receptors.
Materials:
-
CHO-K1 cells stably expressing human OX1 or OX2 receptors
-
Culture Medium: Ham's F-12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Orexin-A (agonist)
-
This compound (antagonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
384-well black-wall, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
One day before the assay, seed the CHO-K1/OX1 or CHO-K1/OX2 cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of the diluted this compound solutions to the respective wells of the cell plate.
-
Incubate at room temperature for 10-30 minutes.
-
-
Agonist Addition and Signal Reading:
-
Prepare a solution of Orexin-A in Assay Buffer at a concentration that elicits a maximal response (EC100), typically around 10 nM.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading and, after a stable baseline is established, add 10 µL of the Orexin-A solution to each well.
-
Continue to measure the fluorescence intensity for at least 3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells with Orexin-A alone (100% activity) and wells with no Orexin-A (0% activity).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells expressing either OX1 or OX2 receptors.
-
Radioligand (e.g., [3H]-Suvorexant or a custom-labeled orexin receptor antagonist).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (5-10 µg protein per well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of an unlabeled competitor (e.g., 10 µM Suvorexant).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care to avoid introducing bubbles. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. |
| Inconsistent liquid handling | Calibrate and check the performance of multichannel pipettes and automated liquid handlers. Ensure consistent aspiration and dispensing speeds. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase. Do not use cells that are over-confluent. |
Issue 2: Low or no response to the orexin agonist.
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify the expression level of the orexin receptors in your stable cell line using a method like Western blotting or qPCR. Passage number can affect receptor expression levels. |
| Inactive agonist | Use a fresh, validated batch of Orexin-A. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition | Ensure the assay buffer contains the necessary ions (e.g., calcium) for a robust cellular response. |
| Suboptimal cell density | Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal-to-background ratio. |
Issue 3: this compound shows weak or no antagonist activity.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh dilutions of this compound from a new stock solution. Store the stock solution properly at -20°C or -80°C. |
| Precipitation of this compound | Visually inspect the diluted this compound solutions for any signs of precipitation. If necessary, adjust the solvent composition or sonicate briefly. Ensure the final DMSO concentration is compatible with your assay. |
| Insufficient pre-incubation time | Increase the pre-incubation time of the cells with this compound to allow for sufficient receptor binding before adding the agonist. |
| High agonist concentration | Ensure the agonist concentration used is at or near its EC80 value. A very high agonist concentration can make it difficult to see the effects of a competitive antagonist. |
Issue 4: Unexpected agonist-like activity from this compound.
| Possible Cause | Troubleshooting Step |
| Cellular stress | High concentrations of any compound, including antagonists, can sometimes induce non-specific cellular responses. Lower the concentration range of this compound being tested. |
| Off-target effects | While this compound is reported to be selective, at very high concentrations, off-target effects on other receptors or ion channels in the host cells cannot be entirely ruled out. Test the effect of this compound on the parental cell line (without orexin receptors) as a control. |
| Assay artifact | Some fluorescent dyes or assay components can interact with test compounds. Run appropriate vehicle controls and consider using a different assay format to confirm the results. |
Visualizations
Caption: Orexin receptor signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound in vitro experiments.
References
Technical Support Center: Overcoming Poor Bioavailability of Filorexant in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Filorexant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound (MK-6096) is a dual orexin receptor antagonist that was investigated for the treatment of insomnia.[1][2] Like many small molecule drug candidates, its development can be hampered by poor oral bioavailability, which can lead to insufficient plasma concentrations to achieve therapeutic efficacy. The primary reasons for this concern are its low aqueous solubility and potential for significant first-pass metabolism.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor bioavailability?
This compound's molecular structure contributes to its low water solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds. This poor solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
| Property | Value | Implication for Bioavailability |
| Molar Mass | 420.488 g/mol [1] | Within the typical range for oral drugs. |
| Predicted Water Solubility | 0.0203 mg/mL[3] | Very low, suggesting dissolution-rate limited absorption. |
| Predicted logP | 3.69[3] | Indicates high lipophilicity, which can favor membrane permeation but also contribute to poor aqueous solubility. |
Q3: What metabolic pathways are likely to affect this compound's bioavailability?
While specific metabolic pathways for this compound are not extensively published, other dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant are primarily metabolized by the cytochrome P450 enzyme CYP3A4. It is highly probable that this compound is also a substrate for CYP3A4, which is abundant in the liver and intestinal wall, leading to significant first-pass metabolism.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosuspension technologies to enhance dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state to improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These formulations can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Species
Possible Causes:
-
Poor dissolution of the administered formulation.
-
Precipitation of the compound in the gastrointestinal tract.
-
High first-pass metabolism.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Plasma Concentrations.
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
Possible Causes:
-
Suboptimal formulation leading to erratic absorption.
-
Food effects on drug absorption.
-
Inadequate dose reaching the target site.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Dosing Conditions | Ensure consistent food and water access for all animals in the study. For lipophilic compounds like this compound, administration in a fed or fasted state can significantly alter absorption. | To minimize variability in gastrointestinal conditions that can affect drug dissolution and absorption. |
| 2. Re-evaluate the Formulation | If a simple suspension was used, consider developing a more robust formulation such as a solution in a vehicle containing co-solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) or a solid dispersion. | An enabling formulation can improve solubility and provide more consistent absorption. |
| 3. Conduct a Pilot Pharmacokinetic Study | Before initiating a large efficacy study, perform a small-scale pharmacokinetic study with the chosen formulation to confirm that it provides adequate and reproducible plasma exposure. | To establish a clear link between the administered dose and the resulting systemic concentration. |
| 4. Dose Escalation | If plasma concentrations are consistently low, a dose escalation study may be necessary to determine if a therapeutic window can be reached. | To overcome extensive first-pass metabolism or low absorption by saturating the responsible mechanisms. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, dog)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of this compound (e.g., 1 µM final concentration) in phosphate buffer.
-
In a 96-well plate, add the microsomal suspension to the this compound working solution.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance from the disappearance rate of this compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
This compound solution in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Transport buffer with and without a P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests active efflux.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability (F%) of this compound.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulas.
-
This compound formulation for intravenous (IV) administration (e.g., in saline with a co-solvent).
-
This compound formulation for oral (PO) administration (e.g., in an enabling vehicle).
-
Blood collection tubes with anticoagulant.
-
LC-MS/MS system for analysis.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single IV dose of this compound to one group of rats and a single PO dose to another group.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Signaling Pathways and Logical Relationships
Factors Affecting this compound's Oral Bioavailability.
References
Technical Support Center: Troubleshooting Filorexant Variability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dual orexin receptor antagonist, Filorexant (MK-6096). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MK-6096) is a potent and selective dual orexin receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to both the orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness, and by inhibiting this signaling, this compound promotes sleep.[1]
Figure 1. Mechanism of action of this compound.
Q2: What are the reported effective doses of this compound in common animal models?
A2: Effective doses of this compound have been reported to vary between species. In rats, oral doses of 3-30 mg/kg have been shown to dose-dependently increase sleep. In dogs, lower oral doses of 0.25 and 0.5 mg/kg have demonstrated significant sleep-promoting effects. For mice, a higher oral dose of 100 mg/kg has been reported to decrease locomotor activity and increase both NREM and REM sleep.[2][3]
Q3: What is the target plasma concentration for efficacy?
A3: A plasma concentration of 142 nM has been associated with 90% occupancy of the human OX2 receptor in transgenic rats, providing a potential target exposure for efficacy studies.[3][4]
Troubleshooting Guide
Issue 1: High Variability in Pharmacokinetic (PK) Parameters (Cmax, Tmax, AUC)
High variability in plasma exposure is a common challenge in preclinical studies and can obscure the true dose-response relationship of a compound.
Q: What are the potential causes of high PK variability with this compound?
A: Several factors can contribute to this variability:
-
Formulation: this compound is a poorly water-soluble compound. Inconsistent or inappropriate formulation can lead to variable dissolution and absorption.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds. Fasting status can influence the rate of intestinal absorption.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress, which can affect gastrointestinal motility and absorption.
-
Species and Strain Differences: Different animal species and even different strains within a species can have variations in gastrointestinal physiology and drug metabolism.
-
Animal Health Status: Underlying health issues can impact drug absorption and metabolism.
Troubleshooting Steps:
-
Standardize Formulation and Administration:
-
Vehicle Selection: A common vehicle for poorly soluble orexin antagonists is 20% Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate). This can be prepared by dissolving the required amount of Vitamin E TPGS in sterile water, which may require gentle heating and stirring.
-
Consistent Preparation: Ensure the formulation is prepared consistently for every experiment, including the final concentration and homogeneity of the suspension.
-
Oral Gavage Technique: All personnel should be thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate dose delivery.
-
-
Control for Food Effects:
-
Standardize Fasting: Implement a consistent fasting period (e.g., overnight fasting for 12-16 hours) before dosing. Ensure free access to water.
-
Document Feeding Times: Record the time of feeding relative to drug administration.
-
-
Experimental Design Considerations:
-
Cross-over Design: Where feasible, use a cross-over study design to minimize inter-individual variability.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the housing and experimental conditions to reduce stress-related variability.
-
Figure 2. Troubleshooting high pharmacokinetic variability.
Issue 2: Inconsistent or Unexpected Efficacy (e.g., Sleep Promotion)
Variability in the pharmacodynamic effects of this compound can arise from both pharmacokinetic and pharmacodynamic factors.
Q: Why might I be observing inconsistent sleep-promoting effects with this compound?
A: Potential reasons include:
-
Sub-threshold Plasma Concentrations: Due to the PK variability mentioned above, plasma concentrations may not be reaching the necessary threshold for receptor occupancy and efficacy.
-
Timing of Administration: The efficacy of orexin antagonists is influenced by the circadian rhythm, with more pronounced effects typically observed during the active phase when endogenous orexin levels are higher.
-
Animal Stress: Handling and experimental procedures can induce stress, which can counteract the sleep-promoting effects of the drug.
-
Species-Specific Sensitivity: The sensitivity of the orexin system to antagonism may differ between species.
-
Light/Dark Cycle Disruption: Any disruption to the animal's normal light-dark cycle can alter baseline sleep architecture and the response to a hypnotic agent.
Troubleshooting Steps:
-
Correlate PK and PD: Whenever possible, collect satellite blood samples for pharmacokinetic analysis to correlate plasma concentrations with the observed efficacy.
-
Optimize Dosing Time: Administer this compound at the beginning of the animal's active phase (i.e., the dark cycle for rodents) to maximize the observable effect.
-
Minimize Animal Stress:
-
Habituation: Acclimate animals to all experimental procedures, including handling, gavage, and placement in sleep recording chambers.
-
Gentle Handling: Use consistent and gentle handling techniques.
-
-
Maintain a Strict Light-Dark Cycle: Ensure a stable and consistent 12:12 light-dark cycle throughout the study. Avoid any unnecessary light or noise exposure during the dark phase.
Figure 3. Troubleshooting inconsistent efficacy.
Issue 3: Unexpected Adverse Effects
While this compound was generally well-tolerated in clinical trials, preclinical studies with other orexin antagonists have revealed potential adverse effects.
Q: What are some potential adverse effects to monitor for in animal studies with this compound?
A: Based on data from other dual orexin receptor antagonists, it is prudent to monitor for:
-
Cataplexy-like Behavior: In dogs, other DORAs have been shown to induce behaviors resembling cataplexy (e.g., transient limb buckling) when presented with a rewarding stimulus like food.
-
Retinal Atrophy: Long-term administration of another DORA in a 2-year carcinogenicity study in rats was associated with an increased incidence of retinal atrophy.
-
Next-day Somnolence: Although this compound has a relatively short half-life in humans (3-6 hours), high doses in animals may lead to residual sedative effects.
-
Changes in Food Intake: The orexin system is also involved in the regulation of feeding behavior. While studies with some orexin antagonists have not shown a clear effect on food intake, it is a parameter worth monitoring.
Monitoring and Mitigation:
-
Careful Observation: Closely observe animals for any unusual behaviors, particularly in response to stimuli.
-
Ophthalmological Exams: For chronic studies, consider incorporating periodic ophthalmological examinations.
-
Dose-Response Assessment: Carefully assess the dose-response relationship for both efficacy and adverse effects to identify a therapeutic window.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (20% Vitamin E TPGS)
Materials:
-
This compound (MK-6096) powder
-
Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or vial
-
Warming plate or water bath (optional)
Procedure:
-
Calculate the required amount of this compound and Vitamin E TPGS based on the desired final concentration and volume.
-
Add the sterile water to the beaker or vial.
-
While stirring, slowly add the Vitamin E TPGS to the water. Gentle warming (to no more than 40°C) can aid in dissolution.
-
Once the Vitamin E TPGS is fully dissolved, slowly add the this compound powder to the solution while continuously stirring.
-
Continue stirring until a homogenous suspension is formed. The final formulation should be used promptly.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge for adult rats)
-
Syringe with the prepared this compound formulation
-
Restraint device (optional)
Procedure:
-
Gently but firmly restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
Gently withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.
Protocol 3: Intravenous Administration of a Poorly Soluble Compound (General Guidance)
Note: Developing a safe and effective intravenous formulation for a poorly soluble compound like this compound is complex and may require significant formulation development. The following is a general approach using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration.
-
In a separate sterile vial, prepare the vehicle by mixing PEG400 and saline (e.g., a 40:60 ratio of PEG400 to saline).
-
Slowly add the this compound/DMSO stock solution to the PEG400/saline vehicle while vortexing to create the final dosing solution. The final concentration of DMSO should be kept to a minimum (ideally <10%).
-
Sterile-filter the final formulation through a 0.22 µm filter before administration.
-
Administer the formulation via the lateral tail vein at a slow and controlled rate.
-
Closely monitor the animal for any signs of precipitation or adverse reaction during and after administration.
Quantitative Data Summary
Table 1: Reported Effective Oral Doses of this compound in Animal Models
| Animal Model | Effective Dose Range | Observed Effect | Reference |
| Rat | 3 - 30 mg/kg | Dose-dependent increase in sleep | |
| Dog | 0.25 - 0.5 mg/kg | Significant increase in sleep | |
| Mouse | 100 mg/kg | Decreased locomotor activity, increased NREM and REM sleep |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-life | 3 - 6 hours |
Disclaimer: This technical support guide is intended for informational purposes for research professionals. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Filorexant in Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding potential off-target effects of Filorexant, a dual orexin receptor antagonist (DORA), in cell-based assays. Given that specific off-target interactions of this compound are not extensively documented in public literature, this guide focuses on a general framework for identifying and mitigating off-target effects applicable to DORAs and other small molecule compounds targeting G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] These receptors are involved in regulating wakefulness and arousal.[3][4]
Q2: What are "off-target" effects in the context of cell assays?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These can lead to misleading experimental results, such as unexpected changes in cell viability, signaling pathway activation, or reporter gene expression.[5]
Q3: Why is it crucial to identify off-target effects early?
Identifying and mitigating off-target effects early in drug discovery and development saves significant time and resources. It ensures that the observed cellular phenotype is genuinely due to the on-target effect, leading to more reliable and translatable data.
Q4: What are common causes of off-target effects in cell-based assays?
Common causes include the compound's chemical structure leading to non-specific binding, high compound concentrations causing general cellular stress, and direct interference with assay components like reporter enzymes.
Q5: How can I be sure my observed phenotype is due to orexin receptor antagonism?
To confirm an on-target effect, you can perform several experiments. Using a structurally unrelated inhibitor that also targets orexin receptors should produce the same phenotype. Additionally, rescuing the phenotype by overexpressing the orexin receptors can strengthen the evidence for an on-target effect.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound or other DORAs.
Issue 1: Unexpected Cytotoxicity or Decrease in Cell Proliferation
You observe a dose-dependent decrease in cell viability in your assay, which is not expected based on orexin receptor antagonism alone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary:
| Assay Type | This compound Concentration | Cell Viability (%) | Caspase 3/7 Activity (RLU) |
| MTT Assay | 1 µM | 98 ± 4 | - |
| 10 µM | 95 ± 5 | - | |
| 50 µM | 70 ± 6 | - | |
| 100 µM | 45 ± 8 | - | |
| Caspase-Glo 3/7 | 1 µM | - | 1050 ± 150 |
| 10 µM | - | 1100 ± 200 | |
| 50 µM | - | 3500 ± 300 | |
| 100 µM | - | 8700 ± 500 |
Data are illustrative examples.
Issue 2: Inconsistent or Unexpected Results in a Reporter Gene Assay
You are using a reporter gene assay (e.g., CRE-Luciferase to measure cAMP levels) and observe a high background signal or results that do not align with expected orexin signaling pathways.
Troubleshooting Steps:
-
Optimize Compound Concentration: High concentrations can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range.
-
Test for Direct Reporter Interference: Run a control experiment with the reporter enzyme (e.g., purified luciferase) and this compound to check for direct inhibition or activation.
-
Use a Different Reporter System: If direct interference is suspected, switch to a different reporter, such as a fluorescent protein instead of luciferase.
-
Employ an Orthogonal Assay: Validate your findings with a different type of assay that measures a similar endpoint, such as a direct cAMP measurement using a FRET-based biosensor.
Logical Relationship Diagram:
Caption: Logic for troubleshooting reporter gene assays.
Issue 3: Suspected Off-Target GPCR Activation/Inhibition
Your experimental results suggest that this compound might be interacting with other GPCRs in your cell model.
Strategy for Identification:
-
Literature Review: Search for known off-target interactions of other DORAs, as they may share structural similarities.
-
Broad-Spectrum Screening: Use a commercially available GPCR panel to screen this compound against a wide range of receptors.
-
Validate Hits: For any potential off-target hits from the screen, perform detailed dose-response experiments in functional assays specific to those receptors.
Illustrative GPCR Screening Data:
| Target GPCR | This compound Activity (% Inhibition @ 10 µM) |
| Orexin 1 Receptor (OX1R) | 98% |
| Orexin 2 Receptor (OX2R) | 95% |
| 5-HT2A Receptor | 45% |
| Dopamine D2 Receptor | 15% |
| Adrenergic α1A Receptor | 5% |
Data are illustrative examples and do not represent actual this compound screening results.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: cAMP Measurement using a Luciferase Reporter Assay
Objective: To assess the impact of this compound on cAMP signaling, a common downstream pathway for many GPCRs.
Methodology:
-
Transfect cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a known agonist for a GPCR of interest (e.g., isoproterenol for beta-adrenergic receptors).
-
After the appropriate stimulation time, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change over the unstimulated control.
Signaling Pathway Diagrams
Orexin Receptor Signaling
Caption: Simplified orexin receptor signaling pathways.
This guide provides a starting point for addressing potential off-target effects of this compound in your cell-based assays. A systematic approach to troubleshooting will help ensure the reliability and accuracy of your experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ovid.com [ovid.com]
- 4. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Filorexant experimental design for short half-life compound
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental design for a short half-life compound, using the dual orexin receptor antagonist Filorexant as a case study. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MK-6096) is an investigational dual orexin receptor antagonist (DORA). It functions by blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This antagonism of the orexin system, which is a central promoter of wakefulness, leads to a decrease in wakefulness and promotion of sleep.
Q2: What is the pharmacokinetic profile of this compound, and why is its short half-life significant?
This compound is characterized by a relatively short plasma half-life of approximately 3 to 6 hours in humans. This property is significant as it suggests a lower likelihood of next-day residual effects, such as somnolence, which can be a concern with sleep-promoting agents that have longer half-lives. However, a short half-life also presents challenges in maintaining therapeutic concentrations throughout the night, which is a key consideration in experimental design.
Q3: What were the key findings from the Phase II clinical trials of this compound for insomnia?
In a Phase II dose-ranging study (NCT01021852), this compound was found to be effective in treating insomnia.[1] All tested doses (2.5 mg, 5 mg, 10 mg, and 20 mg) were significantly superior to placebo in improving sleep efficiency and reducing wakefulness after persistent sleep onset.[1] The higher doses of 10 mg and 20 mg also significantly reduced the time to fall asleep.[1] Despite these positive results in insomnia, the development of this compound was discontinued. The compound was also investigated for major depressive disorder and painful diabetic neuropathy but did not show efficacy in these conditions.[2][3]
Data Presentation
Table 1: Summary of this compound Phase II Insomnia Trial Efficacy Data (Night 1)
| Dose | N | Change from Baseline in Sleep Efficiency (%) | Change from Baseline in Wakefulness After Sleep Onset (min) | Change from Baseline in Latency to Persistent Sleep (min) |
| Placebo | 315 | +10.2 | -28.9 | -18.7 |
| 2.5 mg | 79 | +18.3 | -49.6 | -26.9 |
| 5 mg | 78 | +20.1 | -54.8 | -30.1 |
| 10 mg | 80 | +22.4 | -62.3 | -35.8 |
| 20 mg | 81 | +25.0 | -68.7 | -42.4 |
*Statistically significant improvement compared to placebo. Data adapted from the Phase II dose-ranging study.
Table 2: Pharmacokinetic Parameters of Selected Orexin Receptor Antagonists
| Compound | Half-Life (t½) in Humans (hours) | Receptor Specificity | Development Status |
| This compound | 3 - 6 | Dual (OX1/OX2) | Discontinued |
| Suvorexant | ~12 | Dual (OX1/OX2) | Approved |
| Lemborexant | 17 - 19 | Dual (OX1/OX2) | Approved |
| Daridorexant | ~8 | Dual (OX1/OX2) | Approved |
Experimental Protocols
Protocol 1: Orexin Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the human orexin 1 (OX1) and orexin 2 (OX2) receptors.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin-A).
-
Add increasing concentrations of the unlabeled test compound.
-
For non-specific binding control wells, add a high concentration of a known orexin receptor antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Functional Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound at OX1R and OX2R by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing either human OX1R or OX2R into a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to near confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Krebs buffer).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 45-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with increasing concentrations of the test compound for a defined period.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR).
-
Stimulate the cells with a known orexin receptor agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC₈₀).
-
Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Troubleshooting Guides
Issue 1: High variability in in vivo efficacy studies with oral administration of a short half-life compound.
-
Question: Our in vivo studies with an orally administered short half-life orexin antagonist show significant variability in sleep-promoting effects between individual animals. What could be the cause?
-
Answer: High variability can stem from several factors related to the compound's rapid clearance and oral bioavailability.
-
Inconsistent Absorption: Differences in gastric emptying times and intestinal transit can lead to variable absorption of a compound with a narrow absorption window.
-
First-Pass Metabolism: A short half-life is often due to rapid metabolism in the gut wall and/or liver. Individual differences in metabolic enzyme activity can result in variable systemic exposure.
-
Food Effects: The presence or absence of food can significantly impact the absorption of some compounds.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing.
-
Formulation Optimization: Consider using a formulation that enhances solubility and absorption, such as a solution or a well-characterized suspension. For preclinical studies, an intravenous administration group can help determine absolute bioavailability and separate absorption issues from clearance issues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK studies to understand the time course of drug exposure in your animal model. This will help in designing efficacy studies where behavioral assessments are timed to coincide with peak plasma concentrations.
-
-
Issue 2: Difficulty in establishing a clear dose-response relationship in preclinical models.
-
Question: We are struggling to observe a clear dose-dependent increase in sleep time with our short half-life compound. Why might this be happening?
-
Answer: The rapid clearance of the compound might be preventing sustained receptor occupancy at lower doses.
-
Sub-threshold Receptor Occupancy: At lower doses, the plasma concentration may drop below the therapeutically effective level before a significant pharmacological effect can be observed and measured.
-
Rapid Target Dissociation: If the compound also has a fast off-rate from the orexin receptors, the duration of action will be very short.
-
Troubleshooting Steps:
-
PK/PD Correlation: Correlate plasma and brain concentrations of the compound with the observed pharmacological effect at different time points and doses. This can help establish a target exposure level for efficacy.
-
Receptor Occupancy Studies: If feasible, conduct in vivo receptor occupancy studies to determine the relationship between dose, plasma/brain concentration, and the percentage of orexin receptors occupied.
-
Alternative Dosing Regimens: For preclinical proof-of-concept studies, consider continuous infusion to maintain stable plasma concentrations and establish the relationship between exposure and efficacy, bypassing the challenges of a short half-life with oral dosing.
-
-
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Preclinical experimental workflow for a novel orexin receptor antagonist.
Caption: Troubleshooting logic for in vivo variability of a short half-life compound.
References
- 1. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonists in the Treatment of Depression: A Leading Article Summarising Pre-clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Mitigating next-day somnolence effects of Filorexant in studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information to anticipate and mitigate the next-day somnolence effects of Filorexant (MK-6096) in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (MK-6096) is an orally bioavailable dual orexin receptor antagonist (DORA).[1][2] It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1] This inhibition of the orexin signaling system, which originates in the lateral hypothalamus and promotes wakefulness, leads to a decrease in arousal and the promotion of sleep.[3]
Q2: What is the pharmacokinetic profile of this compound, and how might it influence next-day somnolence?
A2: this compound has a relatively short half-life of 3 to 6 hours.[1] This characteristic was initially thought to suggest a lower potential for next-day residual effects compared to DORAs with longer half-lives. However, despite its short half-life, next-day somnolence has been observed, particularly at higher doses. This may be due to a slow dissociation from the orexin receptors, leading to a longer pharmacodynamic effect than the half-life might suggest.
Q3: What is the primary safety concern associated with this compound in clinical studies?
A3: The most prominent adverse event reported in clinical trials with this compound is somnolence. The incidence of somnolence has been shown to be dose-dependent.
Q4: Why was the clinical development of this compound discontinued?
A4: The development of this compound was discontinued by Merck in 2015. While it showed efficacy in treating insomnia, it was not found to be effective for other indications like major depressive disorder, painful diabetic neuropathy, or migraine. The discontinuation may also have been due to a lack of differentiation from suvorexant, another DORA developed by the same company.
Troubleshooting Guide: Mitigating Next-Day Somnolence
Q1: We are observing significant next-day somnolence in our animal models. How can we mitigate this?
A1: Next-day somnolence with this compound is directly related to the dosage. Consider the following troubleshooting steps:
-
Dose Adjustment: The primary method for mitigating somnolence is dose optimization. In a Phase II clinical trial, somnolence was most significant at doses above 10 mg. The incidence at 2.5 mg and 5 mg doses was found to be similar to placebo. Reducing the administered dose is the most direct approach to minimizing this side effect.
-
Timing of Administration: Ensure that the administration timing in your preclinical models aligns with the intended sleep cycle to allow for sufficient clearance of the drug before the active period.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic sampling to correlate plasma concentrations of this compound with the observed somnolence. This can help determine if the extended somnolence is due to slower than expected clearance in your specific model.
Q2: How can we objectively measure next-day somnolence in our studies?
A2: Several validated methods can be used to assess next-day residual effects. In the clinical trial for this compound, the Digit Symbol Substitution Test (DSST) was used to assess cognitive function and residual sedation. Other common assessments include:
-
Psychomotor Vigilance Test (PVT): Measures sustained attention and reaction time.
-
Multiple Sleep Latency Test (MSLT): An objective measure of the tendency to fall asleep.
-
Driving Simulation Tests: To assess complex cognitive and motor skills.
-
Subjective Scales: Such as the Karolinska Sleepiness Scale (KSS) or visual analog scales (VAS) for alertness.
Q3: Are there alternative dual orexin receptor antagonists with a potentially better profile for next-day somnolence?
A3: Yes, other DORAs have been developed and studied, each with a unique pharmacokinetic and pharmacodynamic profile that may influence next-day somnolence. For comparative studies, you might consider:
-
Lemborexant: Has shown a dose-dependent relationship with next-day somnolence.
-
Daridorexant: In Phase 3 trials, rates of daytime somnolence were similar to placebo.
-
Suvorexant: Somnolence is also a common adverse event with this compound.
Comparative studies of these agents could help elucidate the relationship between pharmacokinetic properties, receptor binding kinetics, and the incidence of next-day residual effects.
Data Presentation
Table 1: Incidence of Somnolence by Dose in the this compound Phase II Insomnia Trial (NCT01021852)
| Treatment Group | Number of Patients (n) | Incidence of Somnolence |
| Placebo | 315 | Baseline |
| This compound 2.5 mg | 79 | Similar to Placebo |
| This compound 5 mg | 78 | Similar to Placebo |
| This compound 10 mg | 80 | Increased vs. Placebo |
| This compound 20 mg | 81 | Increased vs. Placebo |
Note: Specific percentages for the incidence of somnolence were not detailed in the reviewed literature, but the dose-dependent relationship is consistently reported.
Table 2: Key Pharmacokinetic and Efficacy Parameters of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Dual Orexin Receptor Antagonist (OX1R/OX2R) | |
| Half-life (t½) | 3 - 6 hours | |
| Primary Indication Studied | Insomnia | |
| Effective Doses (Insomnia) | 2.5, 5, 10, 20 mg | |
| Primary Efficacy Endpoint | Improved Sleep Efficiency |
Experimental Protocols
1. Phase II Dose-Ranging Study of this compound in Primary Insomnia (Adapted from NCT01021852)
-
Study Design: A double-blind, placebo-controlled, randomized, two-period, adaptive crossover polysomnography study.
-
Participants: Adults (18 to <65 years) with a diagnosis of primary insomnia. A total of 324 patients received treatment.
-
Treatment Arms: Patients received one of four oral doses of this compound (2.5 mg, 5 mg, 10 mg, or 20 mg) or a matching placebo once daily at bedtime. Each patient received one this compound dose and a placebo in a crossover design over two 4-week periods.
-
Primary Efficacy Endpoint: Change from baseline in sleep efficiency as measured by polysomnography (PSG) on night 1 and at the end of week 4 of each treatment period.
-
Secondary Efficacy Endpoints: Included wakefulness after persistent sleep onset (WASO) and latency to persistent sleep (LPS).
-
Safety and Tolerability Assessments:
-
Adverse events (AEs) were recorded throughout the study.
-
Next-day residual effects were assessed using the Digit Symbol Substitution Test (DSST) in the morning after each PSG assessment.
-
Other safety measures included routine laboratory tests, electrocardiography, and vital signs.
-
2. Protocol for Assessing Next-Day Somnolence
-
Objective Cognitive Assessment (DSST):
-
The DSST is administered to subjects within 30-60 minutes after waking, following a PSG recording night.
-
The test requires the subject to match symbols to numbers according to a key.
-
The score is the number of correct symbol-number pairings within a set time (e.g., 90 seconds).
-
A decrease in the number of correct responses compared to baseline or placebo can indicate cognitive impairment due to residual sedation.
-
-
Subjective Somnolence Assessment:
-
Administer a validated subjective sleepiness scale, such as the Karolinska Sleepiness Scale (KSS) or a simple visual analog scale (VAS) for alertness, at regular intervals during the day following drug administration.
-
Compare the scores between the this compound and placebo groups to identify any significant increases in subjective sleepiness.
-
Visualizations
Signaling Pathway
Caption: this compound blocks orexin receptors, preventing wakefulness signals.
Experimental Workflow
Caption: Workflow of the Phase II crossover study for this compound.
Logical Relationships
Caption: Key factors contributing to this compound's next-day somnolence.
References
- 1. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Filorexant binding assays
Welcome to the technical support center for Filorexant binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound binding assays.
Q1: My assay shows very high non-specific binding (NSB). What are the common causes and how can I reduce it?
A: High non-specific binding (NSB) can mask the specific signal from this compound binding to orexin receptors, leading to an inaccurate determination of affinity (Kᵢ) and receptor density (Bmax).[1] Ideally, NSB should be less than 50% of the total binding signal.[1]
Common Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ligand Properties | Use a lower concentration of the labeled ligand. A common starting point is a concentration at or below the dissociation constant (Kᵈ).[1] For this compound, which has a high affinity (Kᵢ <3 nM), this is particularly important.[2] |
| Consider the hydrophobicity of the labeled ligand. Hydrophobic ligands tend to exhibit higher non-specific binding by interacting with lipids and other non-target proteins.[1] | |
| Check the purity of the labeled ligand. Impurities can significantly contribute to high NSB. Ensure radiochemical or fluorescent purity is >90%. | |
| Biological Preparation | Reduce the amount of membrane protein. High protein concentrations increase the available surfaces for non-specific interactions. A typical range for receptor assays is 100-500 µg of membrane protein per well, but this should be optimized. |
| Ensure proper homogenization and washing of membranes. This removes endogenous ligands and other substances that might interfere with the assay. | |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but you must ensure the specific binding of this compound reaches equilibrium. Kinetic studies have shown that this compound can be slow to reach equilibrium, especially at the OX₂ receptor. |
| Modify the assay buffer. Including agents like Bovine Serum Albumin (BSA) at 0.1-1% can help by blocking non-specific sites. However, in fluorescence polarization assays, BSA can sometimes bind the fluorophore; consider using low-binding alternatives like bovine gamma globulin (BGG). | |
| Increase the volume and/or number of wash steps (Filtration Assays). Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash process. | |
| Pre-treat filters or plates. Coating filters (e.g., with BSA) or using low-binding microplates can reduce the binding of the ligand to the apparatus itself. |
Q2: I'm observing a very low specific binding signal. What could be wrong?
A: A weak or undetectable specific signal makes it difficult to obtain reliable data. This can stem from issues with the reagents, the biological preparation, or the assay conditions.
Common Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Receptor Issues | Confirm the presence and activity of the orexin receptor. The cell line or tissue preparation may have a low density of OX₁/OX₂ receptors or the receptors may have degraded during preparation. Consider using a cell line known to overexpress the target receptor. |
| Labeled Ligand Issues | Check the specific activity of the radioligand. For detecting receptors with low density, a high specific activity is crucial (e.g., >20 Ci/mmol for a tritiated ligand). |
| Verify proper storage of the labeled ligand. Improper storage can lead to degradation, decreasing its purity and activity. | |
| Assay Conditions | Ensure incubation is long enough to reach equilibrium. this compound binding kinetics can be slow. Perform a time-course experiment to determine the optimal incubation time. |
| Check the composition of the assay buffer. The presence or absence of specific ions can significantly influence receptor binding. Verify buffer pH and composition. | |
| Instrument Settings | Optimize instrument settings (Fluorescence/Luminescence assays). For HTRF, ensure the plate reader is certified and uses the correct delay and integration times. For FP, ensure the fluorophore concentration is high enough to overcome background from stray light in the instrument. |
Visualizing the Experimental Context
To effectively troubleshoot, it's helpful to understand the underlying biology and experimental processes.
Caption: Orexin signaling pathway and this compound's mechanism of action.
Troubleshooting Low Signal-to-Noise (S/N) Ratio
A poor signal-to-noise ratio is a common hurdle. The following decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting a low signal-to-noise ratio.
Quantitative Data Summary
The following tables provide key parameters for this compound and general binding assay components.
Table 1: this compound Binding Properties
| Parameter | Value | Receptor(s) | Reference |
| Mechanism of Action | Dual Receptor Antagonist | OX₁ and OX₂ | |
| Binding Affinity (Kᵢ) | < 3 nM | Human OX₁ and OX₂ | |
| Functional Antagonism (FLIPR) | 11 nM | Human OX₁ and OX₂ | |
| Plasma Half-Life | 3 - 6 hours | Humans | |
| Receptor Dissociation | Slow, especially at OX₂ | Human OX₁ and OX₂ |
Table 2: General Recommendations for Binding Assay Component Concentrations
| Component | Typical Concentration Range | Notes | Reference |
| Radioligand | At or below Kᵈ value | To minimize NSB. | |
| Membrane Protein | 100 - 500 µg / well | Must be titrated for each new preparation. | |
| Non-specific Binding Ligand | 100-1000x Kᵢ of radioligand | Use a structurally different, high-affinity ligand. | |
| BSA in Buffer | 0.1% - 1% (w/v) | Acts as a blocking agent to reduce NSB. |
Experimental Protocols
Below are generalized protocols for common assay formats used to study this compound. Note: These are starting points and must be optimized for your specific experimental system.
Protocol 1: Radioligand Competition Binding Assay (Filtration)
This protocol determines the affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled orexin receptor ligand.
Caption: General workflow for a radioligand filtration binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution at 2-4x the final desired concentration (e.g., at the Kᵈ for the receptor).
-
This compound: Perform serial dilutions in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Membranes: Thaw and dilute cell membranes expressing OX₁ or OX₂ receptors in ice-cold assay buffer to the optimized concentration.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding Wells: Add 25 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a non-radiolabeled orexin antagonist (e.g., 10 µM Suvorexant).
-
Competition Wells: Add 25 µL of each this compound dilution.
-
-
Reaction:
-
To all wells, add 25 µL of the radioligand working solution.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. Final volume = 200 µL.
-
-
Incubation:
-
Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 2-4 hours) at room temperature.
-
-
Termination and Filtration:
-
Harvest the plate contents onto a glass fiber filter plate (e.g., GF/B pre-treated with polyethyleneimine) using a cell harvester.
-
Rapidly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mat. Add liquid scintillant to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a functional assay to measure this compound's antagonist activity by quantifying its effect on agonist-induced changes in the second messenger cAMP. This example describes an inhibition (Gᵢ-coupled) pathway.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the target orexin receptor (e.g., CHO-hOX₂) in the recommended medium.
-
Harvest cells and resuspend in assay buffer to the optimized cell density.
-
-
Assay Plate Setup (384-well, low-volume white plate):
-
Dispense 5 µL of the cell suspension into each well.
-
-
Compound Addition:
-
Add 5 µL of this compound at various concentrations (pre-incubation for antagonism).
-
Incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Add 5 µL of an orexin receptor agonist (e.g., Orexin-A) to stimulate the cells. For Gᵢ assays, a Gₛ activator like Forskolin is also added to stimulate basal cAMP production which will then be inhibited by the agonist.
-
-
Incubation:
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 conjugate.
-
Add 5 µL of HTRF anti-cAMP-Cryptate conjugate.
-
-
Final Incubation:
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.
-
The signal is inversely proportional to the cAMP level. Plot the HTRF ratio against the log concentration of this compound to determine its IC₅₀ for inhibiting the agonist response.
-
References
Adjusting for slow receptor binding kinetics of Filorexant
Welcome to the technical support center for Filorexant. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of working with this dual orexin receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning its receptor binding kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MK-6096) is a dual orexin receptor antagonist (DORA), meaning it acts as an antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2][3] These receptors are G-protein coupled receptors involved in the regulation of sleep and wakefulness.[4] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, this compound promotes sleep.[5]
Q2: I'm observing that my binding experiments with this compound are not reaching equilibrium quickly. Is this expected?
Yes, this is an expected characteristic of this compound. Studies have shown that this compound exhibits slow binding kinetics, particularly at the OX2R, and may take hours to reach a steady state in binding assays. This slow dissociation from the orexin receptors may contribute to a longer duration of action than its half-life might suggest.
Q3: How does the slow binding kinetics of this compound affect the design of my in vitro binding assays?
The slow kinetics necessitate adjustments to standard binding assay protocols. Key considerations include:
-
Incubation Time: Longer incubation times are required to ensure that the binding reaction reaches equilibrium. For this compound, this could be several hours. It is crucial to perform time-course experiments to determine the optimal incubation period for your specific assay conditions.
-
Competition Assay Format: In competition binding assays, the slow dissociation of this compound can lead to an underestimation of its affinity if incubation times are too short. The order of addition of the radioligand and this compound can also influence the results.
-
Data Analysis: Standard equilibrium-based models for data analysis may not be appropriate if the system is not at steady state. Kinetic models may be required to accurately determine binding parameters.
Q4: What are the implications of slow receptor binding kinetics for in vivo studies?
The slow dissociation of this compound from orexin receptors can lead to a prolonged pharmacodynamic effect that may not directly correlate with its plasma half-life of 3 to 6 hours. This means that receptor occupancy may be sustained for a longer period than plasma concentrations of the drug would indicate, which could contribute to next-day somnolence.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Incubation Time | Perform a time-course experiment to establish the time required to reach equilibrium. Test several time points (e.g., 1, 2, 4, 6, 8 hours). | This compound's slow kinetics mean that shorter incubation times will result in measurements taken before equilibrium is reached, leading to variability. |
| Inconsistent Assay Conditions | Standardize all assay parameters, including temperature, buffer composition, and reagent concentrations. Use of automated liquid handlers can improve consistency. | Minor variations in assay conditions can have a significant impact on the binding of a slow-associating ligand. |
| Reagent Quality | Ensure the quality and stability of all reagents, including the radioligand and cell membranes. Perform quality control checks on each new batch of reagents. | Degradation of reagents can lead to inconsistent results. |
Issue 2: Apparent Affinity (IC50/Ki) of this compound Varies Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Equilibrium Conditions | As mentioned above, ensure incubation times are sufficient to reach equilibrium. The apparent potency of this compound at OX2R has been shown to increase with longer incubation times. | If measurements are taken at different points before equilibrium is reached, the calculated affinity will vary. |
| Assay Format | Consider the order of addition of reagents in competition assays. Pre-incubation of the receptor with this compound before adding the radioligand may be necessary. | For a slowly dissociating compound, allowing it to bind first can provide a more accurate measure of its potency. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Equilibrium Binding
This protocol outlines a general method to determine the necessary incubation time for this compound in a radioligand binding assay.
-
Prepare Reagents:
-
Cell membranes expressing either OX1R or OX2R.
-
Radioligand (e.g., [3H]-suvorexant or another suitable orexin receptor radioligand).
-
This compound stock solution.
-
Assay buffer.
-
Non-specific binding control (a high concentration of a non-labeled orexin receptor antagonist).
-
-
Assay Setup:
-
Set up a series of assay tubes or plates.
-
To each, add the cell membranes and assay buffer.
-
Add a concentration of this compound at approximately its expected Ki.
-
Add the radioligand at a concentration at or below its Kd.
-
-
Incubation:
-
Incubate the reactions at the desired temperature (e.g., 25°C).
-
At various time points (e.g., 30 min, 1, 2, 4, 6, 8, and 12 hours), terminate the binding reaction.
-
-
Termination and Detection:
-
Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (total binding - non-specific binding) against incubation time.
-
The optimal incubation time is the point at which the specific binding reaches a plateau.
-
Visualizations
Signaling Pathway of Orexin Receptors
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Investigating Slow Binding Kinetics
Caption: Troubleshooting workflow for experiments with slow-binding ligands like this compound.
Logical Relationship of this compound's Properties
Caption: Relationship between this compound's kinetic properties and its effects.
References
Validation & Comparative
A Preclinical Comparison of Filorexant and Suvorexant in Sleep Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of two dual orexin receptor antagonists (DORAs), filorexant and suvorexant. Both compounds, developed by Merck & Co., target the orexin system, a key regulator of wakefulness, to promote sleep. While suvorexant has been approved for the treatment of insomnia, the development of this compound was discontinued. This guide summarizes available preclinical data to elucidate their comparative pharmacology and efficacy in animal models.
Mechanism of Action: Targeting the Orexin System
Both this compound and suvorexant are dual antagonists of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, originates in the lateral hypothalamus and plays a crucial role in promoting and maintaining wakefulness.[3] By blocking the binding of these wake-promoting neuropeptides to their receptors, this compound and suvorexant suppress wake drive, thereby facilitating the onset and maintenance of sleep.[3]
Data Presentation
Receptor Binding Affinity
Both this compound and suvorexant exhibit high affinity for both orexin receptors.
| Compound | OX1 Receptor (Ki) | OX2 Receptor (Ki) | Reference |
| This compound | <3 nM | <3 nM | [4] |
| Suvorexant | 0.55 nM | 0.35 nM |
In Vivo Efficacy in Preclinical Sleep Models (Rats)
EEG studies in rats have demonstrated the sleep-promoting effects of both compounds. Suvorexant has been shown to dose-dependently increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. While quantitative data for this compound is less readily available in the public domain, preclinical studies have confirmed its ability to increase both NREM and REM sleep in rodents.
| Compound | Dose (mg/kg, p.o.) | Change in NREM Sleep | Change in REM Sleep | Change in Active Wake | Reference |
| This compound | 3-30 | Increased | Increased | Decreased | |
| Suvorexant | 10 | +10-25% | +27-48% | -29-79% | |
| 30 | +10-25% | +27-48% | -29-79% | ||
| 100 | +10-25% | +27-48% | -29-79% |
Preclinical Pharmacokinetic Parameters (Rats)
A key differentiator between the two compounds is their pharmacokinetic profile, with this compound having a notably shorter half-life.
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Reference |
| This compound | N/A | N/A | N/A | N/A | 3-6 | |
| Suvorexant | 10 | ~1-2 | 1.6 | 12 | ~12 | |
| 30 | ~1-2 | 2.1 | 12.9 | ~12 | ||
| 100 | ~1-2 | 5.1 | 59 | ~12 |
N/A: Not available in publicly accessible preclinical literature.
Experimental Protocols
In Vitro Orexin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Radioligand Binding: A radiolabeled orexin receptor ligand (e.g., [3H]-suvorexant or a similar tracer) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or suvorexant).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Electroencephalography (EEG) Sleep Monitoring in Rodents
Objective: To assess the effects of the test compounds on sleep architecture (NREM and REM sleep) and wakefulness.
Methodology:
-
Animal Preparation and Surgical Implantation: Male Sprague-Dawley rats or C57BL/6 mice are surgically implanted with electrodes for EEG and electromyography (EMG) recording under anesthesia. EEG electrodes are placed on the dura over cortical areas, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery and Acclimation: Animals are allowed a recovery period of at least one week and are habituated to the recording chambers and tethered recording cables.
-
Drug Administration: this compound, suvorexant, or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (the dark period for nocturnal rodents).
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 4-6 hours) post-dosing.
-
Sleep Scoring and Analysis: The recorded EEG and EMG data are scored in epochs (e.g., 10 seconds) as wake, NREM sleep, or REM sleep based on the characteristic patterns of brainwave activity and muscle tone. The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between drug-treated and vehicle-treated groups.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Filorexant and Almorexant for the Treatment of Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and pharmacological profiles of two dual orexin receptor antagonists (DORAs), filorexant and almorexant. Both compounds were developed for the treatment of insomnia, but their clinical development pathways diverged. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.
Introduction
This compound (MK-6096) and almorexant (ACT-078573) are competitive antagonists of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2][3][4] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin neuropeptides, these antagonists promote the initiation and maintenance of sleep.[5] While both drugs showed promise in early clinical trials, the development of almorexant was discontinued due to safety concerns, specifically transient increases in liver enzymes. The development of this compound also appears to have been discontinued, potentially due to a lack of differentiation from another Merck-developed DORA, suvorexant. Despite their discontinued development for clinical use, the data from their respective studies provide valuable insights into the therapeutic potential and challenges of targeting the orexin system.
Mechanism of Action: The Orexin Signaling Pathway
Both this compound and almorexant exert their sleep-promoting effects by competitively blocking the binding of orexin-A and orexin-B to OX1 and OX2 receptors. This inhibition prevents the activation of downstream signaling cascades, primarily the Gq-protein-coupled activation of phospholipase C, which leads to the mobilization of intracellular calcium and subsequent neuronal excitation.
Comparative Efficacy
Clinical trials for both this compound and almorexant demonstrated efficacy in improving sleep parameters in patients with primary insomnia. The following tables summarize the key findings from polysomnography (PSG) studies.
This compound: Phase II Dose-Ranging Study Data
| Dose | Change in Sleep Efficiency (SE) from Baseline (Night 1) | Change in Sleep Efficiency (SE) from Baseline (Week 4) | Change in Wake After Sleep Onset (WASO) from Baseline (mins) (Night 1) | Change in Wake After Sleep Onset (WASO) from Baseline (mins) (Week 4) | Change in Latency to Persistent Sleep (LPS) from Baseline (mins) (Night 1) | Change in Latency to Persistent Sleep (LPS) from Baseline (mins) (Week 4) |
| 2.5mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Not statistically significant | Not statistically significant |
| 5mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Not statistically significant | Not statistically significant |
| 10mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| 20mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
Almorexant: Clinical Trial Data
| Dose | Change in Sleep Efficiency (SE) from Baseline | Change in Wake After Sleep Onset (WASO) from Baseline (mins) | Change in Latency to Persistent Sleep (LPS) from Baseline (mins) |
| 100mg | Dose-dependent improvements observed | - | - |
| 200mg | Dose-dependent improvements observed | Significant decrease vs. placebo (-26.8 mins at start, -19.5 mins at end of treatment) | Significant reduction vs. placebo |
| 400mg | Significant improvement vs. placebo (mean treatment effect 14.4%) | Significant decrease vs. placebo (-54 mins) | Significant decrease vs. placebo (-18 mins) |
Pharmacokinetic Profiles
| Parameter | This compound | Almorexant |
| Mechanism | Dual Orexin Receptor Antagonist (OX1R & OX2R) | Dual Orexin Receptor Antagonist (OX1R & OX2R) |
| Half-life | 3-6 hours | Terminal half-life of 32 hours in elderly subjects |
| Time to Max Concentration (Tmax) | Not specified in provided results | Median of 1.5 hours in elderly subjects |
| Metabolism | Not specified in provided results | Significantly metabolized |
| Notable Characteristics | Dissociates slowly from orexin receptors, potentially prolonging its duration of action. | Dissociates very slowly from OX2R, contributing to a prolonged duration of action. |
Safety and Tolerability
This compound: Generally well-tolerated in clinical trials. The most common adverse events reported were somnolence and suicidal ideation, though the latter was in a study for major depressive disorder. Next-day somnolence was observed, similar to suvorexant.
Almorexant: Generally well-tolerated in short-term studies. Common adverse events included somnolence, fatigue, headache, and nausea. Muscular weakness was reported at a higher incidence with the 400 mg dose. The clinical development of almorexant was discontinued due to transient increases in liver enzymes observed in long-term studies.
Experimental Protocols
Key Clinical Trial Methodologies
The efficacy data presented is primarily derived from randomized, double-blind, placebo-controlled clinical trials. A common experimental workflow is outlined below.
Polysomnography (PSG): The primary endpoint in most of these studies was sleep efficiency as measured by PSG. Secondary endpoints typically included wake after sleep onset (WASO) and latency to persistent sleep (LPS). PSG recordings were usually performed at baseline, on the first night of treatment, and at the end of the treatment period.
Calcium Flux Functional Assay (for Mechanism of Action): The mechanism of action of these compounds is confirmed through in vitro assays. A common method is the calcium flux functional assay.
-
Cell Culture: Cells (e.g., CHO cells) are engineered to express either OX1R or OX2R.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with varying concentrations of the antagonist (this compound or almorexant).
-
Agonist Challenge: An orexin agonist (e.g., orexin-A) is added to the cells.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured. The antagonist's ability to inhibit this signal determines its potency (IC50).
Conclusion
Both this compound and almorexant demonstrated efficacy in treating insomnia by improving key sleep parameters. This compound showed a dose-dependent effect, with higher doses being more effective for sleep onset. Almorexant also showed clear dose-dependent improvements in sleep efficiency, WASO, and LPS.
The key differentiating factor leading to their divergent development paths was safety. The observation of elevated liver enzymes in long-term studies of almorexant led to the cessation of its development. This compound, while generally well-tolerated in its reported trials, was also discontinued, though the reasons are less clearly defined in the public domain.
For researchers in the field, the data from these two compounds underscore the therapeutic potential of dual orexin receptor antagonism. They also highlight the critical importance of long-term safety assessments, particularly concerning hepatic function, for this class of drugs. The distinct pharmacokinetic profiles, especially the slow receptor dissociation rates, also present an area for further investigation in the design of future orexin-based therapies.
References
Filorexant's Orexin Receptor Selectivity: A Comparative Analysis
Filorexant (MK-6096) is a dual orexin receptor antagonist (DORA), demonstrating potent and selective binding to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This guide provides a comparative analysis of this compound's selectivity profile against other prominent orexin receptor antagonists, supported by experimental data and detailed methodologies for researchers in drug development and neuroscience.
Comparative Binding Affinities of Orexin Receptor Antagonists
The selectivity of this compound and other orexin receptor antagonists is typically determined by their binding affinities (Ki) or inhibitory concentrations (IC50) for OX1R and OX2R. A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and several other dual and selective orexin receptor antagonists.
| Compound | Type | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity Profile |
| This compound (MK-6096) | DORA | <3[1] | <3[1] | Dual Antagonist |
| Suvorexant | DORA | 0.55[2][3] | 0.35[2] | Dual Antagonist |
| Lemborexant | DORA | 6.1 / 6 | 2.6 / 3 | Dual Antagonist (Slightly OX2R Preferring) |
| Daridorexant | DORA | 0.47 | 0.93 | Dual Antagonist |
| Almorexant | DORA | 1.3 | 0.17 | Dual Antagonist (OX2R Preferring) |
| Seltorexant | 2-SORA | ~794 (pKi 6.1) | ~10 (pKi 8.0) | Selective OX2R Antagonist |
Note: Ki and IC50 values can vary between studies depending on the specific assay conditions. The data presented here is for comparative purposes. This compound has been shown to take several hours to reach a steady state at both orexin receptors, indicating complex binding kinetics.
Experimental Protocols
The determination of orexin receptor selectivity relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as calcium flux measurements.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for OX1R and OX2R.
Materials:
-
Cell membranes prepared from cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Suvorexant, [¹²⁵I]-Orexin A).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: FLIPR Calcium Flux Assay
This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by an orexin receptor agonist.
Objective: To determine the functional potency (e.g., IC50 or Kb) of a test compound in blocking agonist-induced activation of OX1R and OX2R.
Materials:
-
Cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).
-
Orexin receptor agonist (e.g., Orexin-A).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The test compound at various concentrations is added to the wells and pre-incubated with the cells.
-
Agonist Stimulation: The plate is transferred to the FLIPR instrument, and an orexin agonist is added to stimulate the receptors.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium signal is quantified to determine its IC50 or Kb value.
Visualizing Orexin Signaling and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Orexin Receptor Signaling Pathway
Receptor Selectivity Workflow
References
Unveiling the Selectivity of Filorexant: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Filorexant (MK-6096) is a dual orexin receptor antagonist (DORA) that was developed by Merck for the treatment of insomnia. As a therapeutic agent designed to modulate the orexin system, a critical regulator of wakefulness, understanding its specificity is paramount. This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other G-protein coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.
High Selectivity for Orexin Receptors
This compound is characterized as a potent and selective antagonist of both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2][3] Preclinical studies have consistently demonstrated its high affinity for these target receptors, with binding affinity (Ki) values reported to be less than 3 nM.[1][2]
While comprehensive quantitative data from a full panel screening of this compound against a wide array of GPCRs is not publicly available, published research asserts that the compound has been screened against a panel of over 170 other receptors and enzymes with no significant off-target activities observed. This indicates a high degree of selectivity for the orexin receptors, which is a desirable characteristic for minimizing potential side effects.
Comparative Cross-Reactivity Data
To provide a quantitative perspective on the selectivity of DORAs, this guide includes data for both this compound's on-target affinity and the cross-reactivity profile of another well-characterized DORA, Almorexant. This comparison highlights the typical selectivity profile expected from this class of compounds.
Table 1: On-Target Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| Orexin 1 Receptor (OX1R) | < 3 nM |
| Orexin 2 Receptor (OX2R) | < 3 nM |
Data sourced from preclinical pharmacology studies.
Table 2: Cross-Reactivity Profile of Almorexant against a Panel of GPCRs
| Receptor | Binding Affinity (Ki, nM) |
| Orexin 1 Receptor (OX1R) | 4.3 |
| Orexin 2 Receptor (OX2R) | 2.8 |
| 5-HT1A | > 10,000 |
| 5-HT2A | > 10,000 |
| 5-HT2C | > 10,000 |
| Adrenergic α1A | > 10,000 |
| Adrenergic α2A | > 10,000 |
| Adrenergic β1 | > 10,000 |
| Dopamine D1 | > 10,000 |
| Dopamine D2 | > 10,000 |
| Histamine H1 | > 10,000 |
| Muscarinic M1 | > 10,000 |
| Opioid μ | > 10,000 |
This table presents a selection of receptors from a larger screening panel to illustrate the selectivity profile of a representative DORA.
Experimental Protocols
The determination of the cross-reactivity profile of a compound like this compound typically involves a standardized set of in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the GPCR of interest are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a high-affinity radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Calcium Mobilization Assays)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Objective: To measure the ability of a test compound to either stimulate a receptor-mediated response (agonist activity) or inhibit the response induced by a known agonist (antagonist activity).
Methodology:
-
Cell Culture: Cells expressing the target GPCR are plated in a multi-well plate. These cells are often engineered to express a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a photoprotein like aequorin.
-
Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor.
-
Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The data are analyzed to generate concentration-response curves. For agonists, the EC50 (concentration for 50% of maximal response) and Emax (maximal response) are determined. For antagonists, the IC50 (concentration for 50% inhibition of the agonist response) is calculated, which can be used to determine the antagonist's potency (pA2 or Kb).
Visualizing the Orexin Signaling Pathway and Screening Workflow
To further illustrate the context of this compound's mechanism and the process of selectivity screening, the following diagrams are provided.
Caption: Orexin Signaling Pathway and this compound's Mechanism of Action.
Caption: General Workflow for GPCR Cross-Reactivity Screening.
References
A Comparative Pharmacokinetic Analysis of Filorexant and Suvorexant
For Researchers, Scientists, and Drug Development Professionals
Filorexant and suvorexant, both dual orexin receptor antagonists (DORAs), were developed by Merck for the treatment of insomnia. While suvorexant has received regulatory approval and is marketed as Belsomra®, the development of this compound was discontinued. This guide provides a comparative overview of their pharmacokinetic profiles based on available data, offering insights for researchers in sleep medicine and drug development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and suvorexant. Data for suvorexant is extensive, drawn from clinical trials and product information. In contrast, publicly available pharmacokinetic data for this compound is limited, primarily consisting of its elimination half-life, as its clinical development was terminated.
| Pharmacokinetic Parameter | This compound (MK-6096) | Suvorexant (MK-4305) |
| Absorption | ||
| Bioavailability | Data not available | 82% (for a 10 mg dose)[1][2][3] |
| Tmax (Time to peak concentration) | Data not available | Median of 2 hours (range: 30 minutes to 6 hours) under fasted conditions[1] |
| Effect of Food | Data not available | A high-fat meal can delay Tmax by about 1.5 hours with no significant effect on AUC or Cmax[1] |
| Distribution | ||
| Protein Binding | Data not available | >99% |
| Volume of Distribution (Vd) | Data not available | Approximately 49 L |
| Metabolism | ||
| Primary Metabolic Pathway | Data not available | Primarily metabolized by CYP3A with a minor contribution from CYP2C19 |
| Active Metabolites | Data not available | The major circulating metabolite is hydroxy-suvorexant, which is not pharmacologically active |
| Excretion | ||
| Elimination Half-life (t1/2) | 3 to 6 hours | Approximately 12 hours |
| Route of Elimination | Data not available | Primarily through feces (approximately 66%) and to a lesser extent in urine (approximately 23%) |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of these compounds are available through clinical trial registrations and publications.
Suvorexant Pharmacokinetic Studies
A notable study was a randomized, double-blind, placebo-controlled, sequential-panel, Phase 1 trial in healthy men (aged 18-45 years). Participants received nightly oral doses of suvorexant (10, 20, 40, 80, and 100 mg) or placebo for 14 days. Pharmacokinetic data were obtained through periodic blood sampling to determine parameters such as Tmax, Cmax, and half-life.
Another key study investigated the effect of hepatic insufficiency on suvorexant pharmacokinetics. This open-label study compared the plasma concentration-time profile of a single 20 mg dose of suvorexant in participants with mild and moderate hepatic insufficiency to that of healthy matched participants.
This compound Clinical Trials
A Phase II dose-ranging study (NCT01021852) evaluated the efficacy and safety of this compound in patients with primary insomnia. This double-blind, placebo-controlled, randomized, two 4-week–period, adaptive crossover polysomnography study involved oral doses of 2.5, 5, 10, and 20 mg of this compound once daily at bedtime. While the primary focus was on efficacy endpoints like sleep efficiency, pharmacokinetic sampling would have been conducted to establish exposure-response relationships, leading to the reported half-life of 3-6 hours.
Another Phase II proof-of-concept trial (NCT01554176) assessed this compound as an adjunctive treatment for major depressive disorder. In this 6-week, double-blind, placebo-controlled study, patients received a 10 mg oral dose of this compound once nightly.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of these pharmacokinetic comparisons, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating such compounds.
Caption: Orexin Signaling Pathway and Antagonist Action.
Caption: Typical Pharmacokinetic Clinical Trial Workflow.
References
Differential Effects of Filorexant on REM and NREM Sleep: A Comparative Guide for Researchers
This guide provides a detailed comparison of the effects of Filorexant, a dual orexin receptor antagonist (DORA), on rapid eye movement (REM) and non-rapid eye movement (NREM) sleep stages. Its performance is contrasted with other notable DORAs, Suvorexant and Lemborexant, supported by data from clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development.
Orexin Signaling Pathway and Antagonist Mechanism of Action
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin neurons in the lateral hypothalamus are active during wakefulness and promote arousal by activating various downstream signaling pathways. Dual orexin receptor antagonists like this compound competitively bind to both OX1R and OX2R, thereby inhibiting the wake-promoting effects of orexins and facilitating the transition to and maintenance of sleep.
Comparative Effects on Sleep Architecture
The following tables summarize the quantitative effects of this compound, Suvorexant, and Lemborexant on the percentage of time spent in each sleep stage relative to total sleep time (TST), as observed in clinical trials.
Table 1: Change in Percentage of Total Sleep Time Spent in Each Sleep Stage (Compared to Placebo)
| Sleep Stage | This compound (10mg) | Suvorexant (20/15 mg)[1] | Lemborexant (5 mg) | Lemborexant (10 mg) |
| N1 | Not Reported | ≤1% decrease | Not Reported | Not Reported |
| N2 | Not Reported | ≤2.2% decrease | Not Reported | Not Reported |
| SWS (N3) | Not Reported | ≤0.8% decrease | Not Reported | Not Reported |
| REM | Nominally Significant Increase | ≤3.9% increase | Significant Increase | Significant Increase |
Note: Specific percentage changes for this compound and Lemborexant were not detailed in the primary publications in a comparable format to Suvorexant. Preclinical studies with this compound showed increases in both NREM and REM sleep.[2] Clinical data for Lemborexant indicates significant increases in time spent in N2, NREM, and REM sleep.[3]
Experimental Protocols
This section details the methodologies of the key clinical trials cited for this compound, Suvorexant, and Lemborexant.
This compound (MK-6096) Phase II Study (NCT01021852)[4]
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participant Population: Patients aged 18 to 64 years with primary insomnia.
-
Intervention: Participants received this compound (10 mg) or placebo for 4 weeks in each period.
-
Polysomnography (PSG): PSG recordings were performed on Night 1 and at the end of Week 4 in each treatment period. Sleep stages were visually scored in 30-second epochs according to the Rechtschaffen and Kales (R&K) criteria. The primary endpoint was sleep efficiency. Exploratory endpoints included the duration and percentage of time spent in each sleep stage.
Suvorexant Phase III Pooled Data Analysis (NCT01097616, NCT01097629)[1]
-
Study Design: Pooled analysis of two randomized, double-blind, placebo-controlled, 3-month trials.
-
Participant Population: Non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.
-
Intervention: Age-adjusted doses of Suvorexant (20/15 mg and 40/30 mg) or placebo.
-
Polysomnography (PSG): PSG was recorded at baseline, Night 1, Month 1, and Month 3. Sleep stages (N1, N2, N3/SWS, and REM) were evaluated.
Lemborexant SUNRISE 1 Study (NCT02783729)
-
Study Design: A randomized, double-blind, placebo- and active-controlled (zolpidem) 30-day study.
-
Participant Population: Older adults (≥55 years) with insomnia disorder.
-
Intervention: Lemborexant (5 mg or 10 mg), zolpidem tartrate extended-release (6.25 mg), or placebo nightly.
-
Polysomnography (PSG): PSG was conducted at baseline and on the first two and last two nights of treatment. Sleep architecture was assessed, with mean values for each sleep stage based on two consecutive nights of recordings.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the effects of a dual orexin receptor antagonist on sleep architecture.
Discussion
This compound, like other DORAs, demonstrates a sleep-promoting effect by antagonizing orexin receptors. Preclinical data indicated an increase in both NREM and REM sleep. Clinical findings in humans with insomnia showed that while total sleep time increased, this was primarily driven by increases in stage 2 NREM sleep and REM sleep. When analyzed as a percentage of total sleep time, the most notable effect of this compound was a "nominally significant" increase in REM sleep.
In comparison, Suvorexant also increases time spent in all sleep stages, but when viewed as a percentage of TST, it leads to small decreases in NREM stages and a more pronounced increase in REM sleep. This suggests a preferential promotion of REM sleep relative to NREM sleep. Lemborexant has been shown to significantly increase time in N2, total NREM, and REM sleep, indicating a broad-spectrum enhancement of sleep stages.
The differential effects of these compounds on sleep architecture may have clinical implications. The increase in REM sleep observed with DORAs is in contrast to some older hypnotics, like benzodiazepines, which can suppress REM and slow-wave sleep. The preservation or enhancement of REM sleep may be beneficial for cognitive functions associated with this sleep stage. However, the clinical significance of the subtle differences in the NREM sleep profile between these DORAs warrants further investigation.
Conclusion
This compound demonstrates efficacy in promoting sleep, with a notable impact on increasing the duration of stage 2 NREM and REM sleep. Its effect on the percentage of total sleep time spent in REM sleep appears to be its most significant impact on sleep architecture in the clinical setting. Compared to Suvorexant and Lemborexant, this compound shares the class effect of increasing REM sleep. However, a lack of detailed published data on the percentage changes in NREM sleep stages for this compound makes a direct quantitative comparison challenging. Future research with detailed reporting of sleep architecture changes will be crucial for elucidating the nuanced differences between these promising sleep-promoting agents.
References
- 1. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Filorexant vs. Suvorexant: A Comparative Analysis of Two Dual Orexin Receptor Antagonists
The development of the dual orexin receptor antagonist (DORA) filorexant was discontinued by Merck, the same company that successfully brought the DORA suvorexant to market for the treatment of insomnia. This guide provides a detailed comparison of these two agents, exploring the potential reasons for this compound's discontinuation by examining their pharmacological profiles, clinical efficacy, and safety data from available studies.
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. By blocking these receptors, DORAs reduce wakefulness and promote sleep. While both this compound and suvorexant operate on this principle, subtle differences in their properties and clinical trial outcomes likely influenced their developmental trajectories.
Comparative Pharmacological Profile
While both are dual antagonists, this compound and suvorexant exhibit distinct pharmacokinetic and binding kinetic properties. Suvorexant has a longer elimination half-life compared to this compound, which may contribute to its sustained sleep-promoting effects throughout the night. However, a shorter half-life, as seen with this compound, could potentially lead to a lower incidence of next-day somnolence.
Kinetic binding studies have revealed that both drugs can take hours to reach a steady state at the orexin receptors, with suvorexant showing a more pronounced time-dependent increase in potency at both OX1R and OX2R.[1] this compound, in contrast, displayed time-independent potency at OX1R but a time-dependent increase at OX2R.[1] These kinetic differences may translate to variations in their clinical efficacy and side-effect profiles.
| Parameter | This compound (MK-6096) | Suvorexant (Belsomra®) |
| Mechanism of Action | Dual Orexin Receptor Antagonist (DORA) | Dual Orexin Receptor Antagonist (DORA) |
| Elimination Half-life | 3 to 6 hours[2][3] | Approximately 12 hours[4] |
| Time to Peak Concentration (Tmax) | Not explicitly stated in reviewed documents | ~2 to 3 hours |
| Protein Binding | Not explicitly stated in reviewed documents | >99% |
| Metabolism | Not explicitly stated in reviewed documents | Primarily via CYP3A |
Clinical Efficacy in Insomnia
Both this compound and suvorexant demonstrated efficacy in improving sleep parameters in clinical trials for insomnia.
This compound: In a Phase 2 dose-ranging study, all tested doses of this compound (2.5 mg, 5 mg, 10 mg, and 20 mg) were found to be significantly superior to placebo in improving sleep efficiency and wakefulness after sleep onset. The higher doses (10 mg and 20 mg) also significantly improved latency to persistent sleep.
Suvorexant: Phase 3 trials for suvorexant also showed significant improvements in both subjective and objective measures of sleep onset and maintenance compared to placebo. The approved doses for suvorexant are 5 mg, 10 mg, 15 mg, and 20 mg.
| Efficacy Endpoint | This compound (Phase 2) | Suvorexant (Phase 3) |
| Sleep Efficiency | Statistically significant improvement at all doses (2.5, 5, 10, 20 mg) vs. placebo | Statistically significant improvement vs. placebo |
| Wake After Sleep Onset (WASO) | Statistically significant improvement at all doses (2.5, 5, 10, 20 mg) vs. placebo | Statistically significant improvement vs. placebo |
| Latency to Persistent Sleep (LPS) | Statistically significant improvement at higher doses (10, 20 mg) vs. placebo | Statistically significant improvement vs. placebo |
Exploration in Other Indications and Safety Profile
A key differentiator between the two compounds appears to be their performance in clinical trials for indications beyond insomnia. This compound was investigated for the treatment of major depressive disorder and painful diabetic neuropathy, but failed to show efficacy in these conditions.
The safety profiles of both drugs are generally comparable, with somnolence being the most commonly reported adverse event. For suvorexant, other reported side effects include headache, dizziness, and abnormal dreams.
Experimental Protocols
This compound Phase 2 Insomnia Trial (NCT01021852)
-
Study Design: A randomized, double-blind, placebo-controlled, two-period, adaptive crossover study.
-
Participants: Patients aged 18 to 64 with primary insomnia.
-
Intervention: Patients received one of four doses of this compound (2.5 mg, 5 mg, 10 mg, or 20 mg) or a matching placebo once daily at bedtime for 4 weeks in each period, separated by a 2-week washout period.
-
Primary Endpoints: Change from baseline in sleep efficiency as measured by polysomnography (PSG) on Night 1 and at the end of Week 4.
-
Secondary Endpoints: Included wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS) measured by PSG.
Suvorexant Phase 3 Insomnia Trials (e.g., NCT01097616, NCT01097629)
-
Study Design: Two identical randomized, double-blind, placebo-controlled, parallel-group, 3-month trials.
-
Participants: Non-elderly (18–64 years) and elderly (≥65 years) patients with primary insomnia.
-
Intervention: Patients were randomized to receive suvorexant (age-adjusted doses of 20/15 mg or 40/30 mg) or placebo nightly for 3 months.
-
Efficacy Assessments:
-
Subjective: Patient-reported total sleep time (sTST) and time to sleep onset (sTSO) at Week 1, Month 1, and Month 3.
-
Objective (in a subset of patients): Polysomnography (PSG) measures of WASO and LPS at Night 1, Month 1, and Month 3.
-
Visualizing the Mechanisms and Development Pathways
To better understand the context of this compound and suvorexant, the following diagrams illustrate the orexin signaling pathway and a comparative workflow of their clinical development for insomnia.
Conclusion: Lack of Differentiation Likely Led to Discontinuation
The discontinuation of this compound's development was likely a strategic decision by Merck rather than a result of significant safety concerns or a complete lack of efficacy for insomnia. With suvorexant already progressing successfully through Phase 3 trials and demonstrating a robust profile for insomnia, this compound may not have shown sufficient differentiation or a superior clinical profile to warrant parallel development and commercialization. The failure of this compound to show efficacy in other potential indications, such as depression and neuropathic pain, further limited its therapeutic potential compared to the focused and successful development of suvorexant for insomnia. For researchers and drug developers, this comparison highlights the importance of not only demonstrating efficacy but also establishing a clear clinical advantage and a well-defined therapeutic niche in a competitive landscape.
References
Validating In Vitro Findings of Filorexant in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of filorexant, a dual orexin receptor antagonist (DORA), with other DORAs such as suvorexant, lemborexant, and daridorexant. The focus is on validating in vitro findings related to orexin receptor antagonism with in vivo effects on sleep and wakefulness in animal models. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal assays, and includes visualizations of signaling pathways and experimental workflows.
In Vitro Profile of this compound and Comparator DORAs
This compound is a potent dual antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. In vitro studies are crucial for characterizing the affinity and functional antagonism of DORAs at these receptors, which are key to their sleep-promoting effects.
Comparative In Vitro Activity of DORAs
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other commercially available DORAs. These values were determined using radioligand binding assays and calcium mobilization assays in cell lines expressing human orexin receptors.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX1R Functional IC50 (nM) | OX2R Functional IC50 (nM) |
| This compound | <3 | <3 | Not explicitly reported | Not explicitly reported |
| Suvorexant | 0.55 | 0.35 | 55 | 55 |
| Lemborexant | 6.1 | 2.6 | 6.1 | 2.6 |
| Daridorexant | 0.47 | 0.92 | 0.52 (Kb) | 0.78 (Kb) |
Note: Ki and IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. Kb represents the inhibition constant.
In Vivo Validation in Animal Models
The sleep-promoting effects of this compound observed in vitro have been validated in several animal models, primarily rats and dogs. These studies typically involve electroencephalogram (EEG) and electromyogram (EMG) recordings to assess changes in sleep architecture.
Comparative In Vivo Efficacy of DORAs in Rats
The table below compares the effects of orally administered this compound, suvorexant, lemborexant, and daridorexant on sleep-wake parameters in rats. Data is presented as changes from baseline or vehicle control.
| Compound | Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Animal Model |
| This compound | 100 | +58.9% | +122.2% | Data not specified | Mice[1] |
| Suvorexant | 10, 30, 100 | +10-25% | +27-48% | -29% to -79% | Rats[2] |
| Lemborexant | 3-30 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Rats[3] |
| Daridorexant | 30 | +29% (+26 min) | +84% (+10 min) | -22% | Rats[4] |
Comparative In Vivo Efficacy of DORAs in Dogs
Studies in dogs provide further validation of the sleep-promoting effects of DORAs in a non-rodent species.
| Compound | Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Animal Model |
| This compound | 3 | Significant increase in SWS I & II and REM | Significant increase in SWS I & II and REM | Significant decrease in active wake | Beagle Dogs[1] |
| Suvorexant | 1, 3 | Dose-dependent increase | Dose-dependent increase | Decreased for up to 4h (1mg/kg) and 7.5h (3mg/kg) | Dogs |
| Daridorexant | 10, 30, 90 | Up to +51 min | Up to +28 min | Up to -77 min | Beagle Dogs |
Experimental Protocols
In Vitro Assays
1. Orexin Receptor Radioligand Binding Assay
This assay measures the binding affinity of a compound to the orexin receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Radioligand: [3H]-Suvorexant or another suitable labeled orexin receptor antagonist.
-
Procedure:
-
Membrane Preparation: Cells are harvested and homogenized to prepare a crude membrane fraction.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Functional Assay (FLIPR)
This assay measures the ability of a compound to block the increase in intracellular calcium triggered by orexin receptor activation.
-
Cell Lines: CHO cells stably expressing either human OX1R or OX2R.
-
Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.
-
Procedure:
-
Cell Plating: Cells are seeded into microplates.
-
Dye Loading: Cells are loaded with the calcium-sensitive dye.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to stimulate the receptors.
-
Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
-
In Vivo Assays
1. Rodent and Canine Sleep Studies (EEG/EMG)
These studies are the gold standard for assessing the effects of a compound on sleep architecture.
-
Animals: Rats or dogs surgically implanted with electrodes for EEG and EMG recording.
-
Procedure:
-
Surgical Implantation: Animals are anesthetized, and electrodes are implanted over the cortex (for EEG) and into the nuchal muscles (for EMG).
-
Recovery: Animals are allowed to recover from surgery.
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specific time point (e.g., at the beginning of the dark/active phase for nocturnal rodents).
-
Recording: Continuous EEG and EMG data are recorded for a defined period (e.g., 6-24 hours).
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10-30 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: The amount of time spent in each state, the latency to sleep onset, and other sleep parameters are calculated and compared between the drug and vehicle conditions.
-
Visualizations
Orexin Receptor Signaling Pathway
Caption: Orexin receptor signaling pathway and antagonism by this compound.
Experimental Workflow for In Vivo Sleep Studies
Caption: A typical experimental workflow for preclinical sleep studies.
Logical Relationship between In Vitro and In Vivo Findings
References
- 1. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Filorexant's Binding Kinetics at Orexin Receptors OX1R and OX2R
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding kinetics of Filorexant, a dual orexin receptor antagonist, at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The information is compiled from publicly available scientific literature and is intended to offer an objective overview supported by experimental data.
Executive Summary
Comparative Binding Kinetics
The following table summarizes the available binding kinetic data for this compound at OX1R and OX2R. For a broader context within the class of dual orexin receptor antagonists, comparative data for Almorexant and Suvorexant are also included where available.
| Compound | Receptor | Association Rate (k"on") | Dissociation Rate (k"off") | Equilibrium Dissociation Constant (K"D") | Key Kinetic Observations |
| This compound | OX1R | Data not available | Data not available | < 3 nM | Binding is relatively insensitive to incubation time, suggesting faster equilibration compared to OX2R.[1] |
| OX2R | Data not available | Data not available | < 3 nM | Exhibits slow binding kinetics, requiring hours to reach equilibrium. Apparent affinity increases with incubation time up to 4 hours.[1] | |
| Almorexant | OX1R | Fast | Fast | 1.3 nM | Reaches equilibrium relatively quickly. |
| OX2R | Fast | Remarkably slow | 0.17 nM | Exhibits a very slow dissociation from the receptor, leading to a long-lasting receptor occupancy.[2] | |
| Suvorexant | OX1R | Slow | Slow | Data not available | Takes hours to reach equilibrium.[3] |
| OX2R | Slow | Slow | Data not available | Takes hours to reach equilibrium, with effects being more pronounced than at OX1R.[3] |
Experimental Methodologies
The binding kinetics of this compound and other dual orexin receptor antagonists have been primarily investigated using two key experimental techniques: radioligand competition binding assays and functional calcium mobilization assays (FLIPR).
Radioligand Competition Binding Assay
This technique is used to determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Experimental Protocol (General)
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Radioligand: A tritiated antagonist, such as [³H]-BBAC, is used as the radioligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The incubation is carried out for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to assess the time-dependency of binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K"i") is then calculated using the Cheng-Prusoff equation. Time-dependent changes in IC₅₀ values provide insights into the binding kinetics.
Radioligand Competition Binding Assay Workflow
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the orexin receptors. Since both OX1R and OX2R are G"q"-coupled, their activation leads to a rise in intracellular calcium.
Experimental Protocol (General)
-
Cell Plating: CHO cells expressing either human OX1R or OX2R are seeded in 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC₅₀).
FLIPR Calcium Mobilization Assay Workflow
Orexin Receptor Signaling Pathways
Both OX1R and OX2R are G-protein coupled receptors (GPCRs). OX1R is thought to couple exclusively to the G"q" subclass of G-proteins. In contrast, OX2R can couple to both G"q" and G"i"/G"o" proteins. The activation of the G"q" pathway by both receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to the activation of various downstream signaling cascades.
Orexin Receptor Signaling Pathways
Conclusion
This compound demonstrates high affinity for both OX1R and OX2R, consistent with its classification as a dual orexin receptor antagonist. The standout feature of its binding profile is its slow kinetics, particularly at the OX2R. This slow dissociation may lead to prolonged receptor occupancy and, consequently, a sustained pharmacological effect. While specific kinetic rate constants for this compound are not publicly available, the qualitative and semi-quantitative data strongly suggest a differential binding mechanism between the two orexin receptor subtypes. Further studies providing precise k"on" and k"off" values would be invaluable for a more complete understanding and for refining pharmacokinetic and pharmacodynamic models for this and other dual orexin receptor antagonists.
References
- 1. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Filorexant
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Filorexant, a dual orexin receptor antagonist. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended for splash protection. | |
| Hand Protection | Gloves | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Lab Coat | To be worn over personal clothing. |
| Protective Suit | Recommended for extensive handling or risk of significant exposure. | |
| Respiratory Protection | Dust Mask | Use a government-approved respirator when handling the powder form. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
Preparation and Handling
-
Work in a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Handle the substance as a solid powder. For creating solutions, dissolve in an appropriate solvent within the fume hood.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Accidental Release Measures
-
In case of a spill, wear appropriate PPE and use an inert absorbent material to clean up the spill.
-
Collect the absorbed material and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Product Disposal: Dispose of unwanted this compound in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
